molecular formula C10H12Cl2N2 B491241 1-(2,3-Dichlorphenyl)piperazine CAS No. 41202-77-1

1-(2,3-Dichlorphenyl)piperazine

Numéro de catalogue: B491241
Numéro CAS: 41202-77-1
Poids moléculaire: 231.12 g/mol
Clé InChI: UDQMXYJSNNCRAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,3-Dichlorphenyl)piperazine is a useful research compound. Its molecular formula is C10H12Cl2N2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,3-Dichlorophenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(2,3-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQMXYJSNNCRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961499
Record name 1-(2,3-Dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41202-77-1
Record name 1-(2,3-Dichlorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41202-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorophenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041202771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-dichlorophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2,3-Dichlorophenyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891W3EV0B1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2,3-Dichlorophenyl)piperazine from 2,3-Dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic routes for producing 1-(2,3-dichlorophenyl)piperazine, a key intermediate in the manufacturing of the atypical antipsychotic drug Aripiprazole.[1][2][3] The synthesis primarily involves the cyclization reaction between 2,3-dichloroaniline and a piperazine precursor, typically bis(2-chloroethyl)amine or its derivatives. This document details various reported methodologies, presents quantitative data in a comparative format, and outlines detailed experimental protocols.

Core Synthesis Strategy: Nucleophilic Substitution and Cyclization

The fundamental chemical transformation in the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,3-dichloroaniline is a nucleophilic substitution reaction followed by an intramolecular cyclization. The nitrogen atom of the 2,3-dichloroaniline acts as a nucleophile, attacking the electrophilic carbon atoms of a bis(2-haloethyl)amine derivative. This process ultimately forms the piperazine ring attached to the dichlorophenyl moiety.

Several variations of this core strategy have been developed to optimize yield, purity, and industrial scalability. These methods differ in their choice of reagents, solvents, catalysts, and reaction conditions.

Comparative Analysis of Synthesis Methodologies

The following table summarizes quantitative data from various reported synthesis protocols for 1-(2,3-dichlorophenyl)piperazine and its hydrochloride salt.

Method Reactants Solvent/Catalyst Temperature (°C) Time (h) Yield (%) Purity (HPLC) Reference
Method 12,3-dichloroaniline, bis(2-chloroethyl)ethylamineXylene, p-toluenesulfonic acid, tetrabutylammonium bromide130-1354888Not Specified[4]
Method 22,3-dichloroaniline, bis(2-chloroethyl)amine hydrochlorideXylene, p-toluenesulfonic acid140-1452081-82Not Specified[5]
Method 32,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloriden-butanol (work-up)1203459.599.62[6][7]
Method 42,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloriden-butanol (work-up)200465.699.67[6][7]
Method 52,3-dichloroaniline, diethanolamine, hydrogen bromideToluene (work-up)150-160>671.299.79[8]
Method 62,3-dichloronitrobenzene, bis(2-chloroethyl)amine hydrochlorideDiethylene glycol ether, iron powder, NH4Cl, KI, TBAB130206899.0[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Method 1: Synthesis in Xylene with Mixed Catalyst System[4]
  • Reaction Setup: A stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) and bis(2-chloroethyl)ethylamine (8.7g, 61.72 mmol) is prepared in xylene (150 mL).

  • Catalyst Addition: p-Toluene sulfonic acid (1.17g, 6.17 mmol) and tetrabutylammonium bromide (1.5g, 6.17 mmol) are added to the mixture.

  • Reaction: The reaction mixture is heated to 130-135 °C for 48 hours.

  • Work-up: After completion, the mixture is cooled to room temperature. The pH is adjusted to 6-7 with aqueous ammonia.

  • Extraction and Isolation: The organic compounds are extracted with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure to yield the product.

Method 3: High-Temperature Synthesis without Solvent[6][7]
  • Reaction Setup: In a 500L reactor, 100 kg of 2,3-dichloroaniline is heated to 100 °C with stirring.

  • Reagent Addition: 110 kg of bis(2-chloroethyl)amine hydrochloride solid is added in 5 batches.

  • Reaction: The temperature is raised to 120 °C and maintained for 34 hours.

  • Work-up: After the reaction, the mixture is cooled, and 200 kg of n-butanol is added. The mixture is refluxed for 1 hour.

  • Isolation and Purification: The mixture is cooled to induce crystallization. The crude product is collected by centrifugation and then purified by recrystallization from 300 kg of methanol to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Method 6: One-Pot Synthesis from 2,3-Dichloronitrobenzene[9]
  • Reaction Setup: In a 500ml reaction flask, add 10g of 2,3-dichloronitrobenzene, 9.3g of bis(2-chloroethyl)amine hydrochloride, 100ml of diethylene glycol ether, 8.7g of iron powder, 14.0g of ammonium chloride, 125ml of purified water, 0.90g of potassium iodide, and 1.68g of tetrabutylammonium bromide.

  • Reaction: The mixture is heated to 130 °C and maintained for 20 hours.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered. 100ml of acetone is added to the mother liquor and stirred for 1.5 hours to induce crystallization. The solid product is collected by suction filtration and dried.

Synthesis Workflow and Logic

The following diagrams illustrate the general experimental workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine.

SynthesisWorkflow start Start reactant_prep Reactant Preparation (2,3-dichloroaniline, bis(2-chloroethyl)amine derivative) start->reactant_prep reaction Cyclization Reaction (Heating with catalysts) reactant_prep->reaction workup Work-up (pH adjustment, quenching) reaction->workup extraction Extraction & Drying workup->extraction purification Purification (Crystallization/Distillation) extraction->purification product Final Product 1-(2,3-dichlorophenyl)piperazine purification->product

Caption: General experimental workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine.

ReactionScheme cluster_reactants Reactants aniline 2,3-Dichloroaniline reaction_conditions Heat, Solvent, Catalyst aniline->reaction_conditions piperazine_precursor bis(2-chloroethyl)amine or derivative piperazine_precursor->reaction_conditions intermediate_product 1-(2,3-Dichlorophenyl)piperazine (or hydrochloride salt) reaction_conditions->intermediate_product

Caption: Logical relationship of reactants and conditions in the synthesis.

Conclusion

The synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,3-dichloroaniline is a well-established process with multiple viable routes. The choice of a specific method will depend on factors such as desired yield and purity, cost of reagents and solvents, and the scale of production. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be possible to enhance efficiency and sustainability.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl), a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably aripiprazole. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the physicochemical properties of DCPP HCl. The guide summarizes available quantitative solubility data, discusses its stability profile under various conditions, and outlines experimental protocols for its analysis. Visual diagrams are included to illustrate key experimental workflows.

Introduction

1-(2,3-Dichlorophenyl)piperazine hydrochloride is a heterocyclic aromatic compound with the chemical formula C₁₀H₁₂Cl₂N₂·HCl. Its purity and stability are critical quality attributes that can significantly impact the quality and impurity profile of the final API. A thorough understanding of its solubility is essential for designing efficient synthetic processes, purification procedures, and formulation strategies. Similarly, knowledge of its stability and degradation pathways is crucial for ensuring the quality and safety of pharmaceutical products, as degradation products can be inactive, less active, or even toxic.

Solubility Profile

1-(2,3-Dichlorophenyl)piperazine hydrochloride is a white to off-white crystalline solid. Its solubility is a key parameter for its handling and use in various pharmaceutical processes.

Qualitative Solubility

The compound is generally described as being soluble in water, Dimethyl Sulfoxide (DMSO), and methanol.[1][2] It is also noted to have exceptional solubility in organic solvents, which is advantageous for complex formulation procedures.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 1-(2,3-Dichlorophenyl)piperazine hydrochloride in various solvents.

SolventConcentration (mg/mL)Reference(s)
Dimethylformamide (DMF)11[3][4]
Dimethyl Sulfoxide (DMSO)16[3][4]
Ethanol5[3][4]
PBS (pH 7.2)10[3][4]

Stability Profile

The chemical stability of 1-(2,3-Dichlorophenyl)piperazine hydrochloride is a critical factor for its storage, handling, and use in pharmaceutical manufacturing.

General Stability

Under standard ambient conditions (room temperature), 1-(2,3-Dichlorophenyl)piperazine hydrochloride is a chemically stable compound. However, it is known to be hygroscopic, meaning it can absorb moisture from the air.[1][2] Therefore, it should be stored in a dry place.[2] The recommended storage temperature is between 2-8°C.[1]

Forced Degradation and Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. While specific forced degradation studies on 1-(2,3-Dichlorophenyl)piperazine hydrochloride are not extensively available in the public domain, its role as a precursor to aripiprazole provides insights into its potential degradation pathways.

One of the known degradation products of aripiprazole formed under oxidative stress is its N-oxide. This suggests that the piperazine ring in 1-(2,3-Dichlorophenyl)piperazine hydrochloride is susceptible to oxidation.

Potential degradation pathways for arylpiperazine derivatives like DCPP HCl under forced degradation conditions include:

  • Oxidation: The tertiary amine of the piperazine ring is a likely site for oxidation, potentially forming an N-oxide.

  • Hydrolysis: While generally stable, prolonged exposure to extreme pH and temperature could potentially lead to the cleavage of the C-N bond between the dichlorophenyl ring and the piperazine moiety, though this is less common for such bonds.

  • Photodegradation: Exposure to UV or visible light could potentially induce degradation, a common phenomenon for aromatic compounds.

A patent for a detection method of related substances in 1-(2,3-Dichlorophenyl)piperazine hydrochloride lists potential impurities which could also be formed through degradation. These include:

  • 1-(2-chlorophenyl)piperazine hydrochloride

  • 1-(3-chlorophenyl)piperazine hydrochloride

  • 1-(2,3-chlorophenyl)piperazine dimer hydrochloride

  • 2,3-dichloroaniline

Experimental Protocols

This section outlines general methodologies for determining the solubility and stability of a pharmaceutical intermediate like 1-(2,3-Dichlorophenyl)piperazine hydrochloride.

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method.

  • Preparation of Saturated Solution: An excess amount of 1-(2,3-Dichlorophenyl)piperazine hydrochloride is added to a known volume of the desired solvent in a sealed container.

  • Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating HPLC Method and Forced Degradation Study Protocol

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) or drug substance due to degradation.

  • Method Development: An HPLC method is developed to separate the parent compound from its potential degradation products and process-related impurities. A typical method would utilize a C18 reversed-phase column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector at a wavelength where the compound and its impurities have significant absorbance. A patent for detecting related substances of 1-(2,3-Dichlorophenyl)piperazine hydrochloride suggests a detection wavelength of 254 nm.

  • Forced Degradation Studies: The compound is subjected to various stress conditions to induce degradation. The extent of degradation is typically targeted to be between 5-20%.

    • Acid Hydrolysis: The compound is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated.

    • Base Hydrolysis: The compound is dissolved in a basic solution (e.g., 0.1 N NaOH) and heated.

    • Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80°C).

    • Photodegradation: The compound (in solid state and in solution) is exposed to UV and visible light.

  • Analysis of Stressed Samples: The stressed samples are analyzed using the developed stability-indicating HPLC method. The chromatograms are examined for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of the parent compound and ensure that no degradation products are co-eluting.

Visualizations

Logical Workflow for Solubility and Stability Assessment

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Start: Obtain DCPP HCl Sample Sol_Method Select Solvents (e.g., Water, DMSO, Ethanol, Buffers) Sol_Start->Sol_Method Sol_Protocol Perform Shake-Flask Method (Equilibration, Sampling) Sol_Method->Sol_Protocol Sol_Analysis Analyze Supernatant by HPLC-UV Sol_Protocol->Sol_Analysis Sol_Data Determine Solubility (mg/mL) Sol_Analysis->Sol_Data Sol_End End: Solubility Profile Sol_Data->Sol_End Stab_Start Start: Obtain DCPP HCl Sample Stab_Method Develop Stability-Indicating HPLC Method Stab_Start->Stab_Method Stab_Forced Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Stab_Method->Stab_Forced Stab_Analysis Analyze Stressed Samples by HPLC Stab_Forced->Stab_Analysis Stab_Identify Identify & Characterize Degradation Products Stab_Analysis->Stab_Identify Stab_Pathway Propose Degradation Pathways Stab_Identify->Stab_Pathway Stab_End End: Stability Profile Stab_Pathway->Stab_End

Caption: Workflow for Solubility and Stability Assessment of DCPP HCl.

Signaling Pathway of Forced Degradation Studies

G cluster_stress Stress Conditions DCPP 1-(2,3-Dichlorophenyl)piperazine HCl Acid Acidic (e.g., HCl) DCPP->Acid Base Basic (e.g., NaOH) DCPP->Base Oxidative Oxidative (e.g., H2O2) DCPP->Oxidative Thermal Thermal (e.g., Heat) DCPP->Thermal Photo Photolytic (e.g., UV/Vis Light) DCPP->Photo Degradation Degradation Products Acid->Degradation Base->Degradation Oxidative->Degradation Thermal->Degradation Photo->Degradation Analysis Analysis by Stability-Indicating HPLC Method Degradation->Analysis Result Identification of Degradants & Elucidation of Pathways Analysis->Result

Caption: Forced Degradation Study Pathway for DCPP HCl.

Conclusion

This technical guide has summarized the available information on the solubility and stability of 1-(2,3-Dichlorophenyl)piperazine hydrochloride. The compound exhibits good solubility in several common organic solvents and aqueous buffers, facilitating its use in various pharmaceutical applications. While it is stable under standard ambient conditions, its hygroscopic nature necessitates careful storage. The potential for oxidative degradation of the piperazine ring is a key consideration for its stability. The provided experimental protocols and workflows offer a framework for researchers to conduct their own detailed investigations into the physicochemical properties of this important pharmaceutical intermediate. Further specific studies on forced degradation would be beneficial to fully elucidate its degradation pathways and establish a comprehensive stability profile.

References

Spectral Analysis of 1-(2,3-Dichlorophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 1-(2,3-Dichlorophenyl)piperazine (DCPP) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. DCPP is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic aripiprazole.[1][] A thorough understanding of its spectral properties is crucial for quality control, reaction monitoring, and impurity profiling in drug development and manufacturing.

Introduction

1-(2,3-Dichlorophenyl)piperazine is an aromatic piperazine derivative. Its structure, confirmed through various spectroscopic methods, is fundamental to its role as a precursor in complex pharmaceutical syntheses.[3] The dichlorophenyl moiety is particularly important for the pharmacological activity of the final drug products, such as enhancing dopamine receptor binding.[3] This guide will detail the expected spectral data, provide experimental protocols for obtaining such data, and discuss the pharmacological context of DCPP's mechanism of action.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is essential for identifying the hydrogen atoms in the molecule, providing information about their chemical environment, and confirming the overall structure. The following table summarizes the expected chemical shifts for the protons of the 1-(2,3-Dichlorophenyl)piperazine portion of the molecule.

Proton Assignment Chemical Shift (δ) ppm (Multiplicity)
Piperazine CH₂2.88 (t)
Piperazine CH₂3.11 (t)
Aromatic-H7.14 (m)

Note: Data is for the 1-(2,3-dichlorophenyl)piperazine moiety in a derivative compound and may vary slightly for the parent compound.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The predicted ¹³C NMR chemical shifts for 1-(2,3-Dichlorophenyl)piperazine are presented below. Aromatic carbons typically resonate in the 120-150 ppm range.

Carbon Assignment Predicted Chemical Shift (δ) ppm
Aromatic C-Cl~133
Aromatic C-N~150
Aromatic C-H~120-130
Piperazine C-N~45-55
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The following table lists the key expected IR absorption bands for 1-(2,3-Dichlorophenyl)piperazine.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3017C-H stretchAromatic
2962C-H stretchAliphatic (Piperazine)
1550, 1474, 1429C=C stretchAromatic Ring
1331C-N stretchAromatic Amine
764, 739C-Cl stretchDichlorophenyl

Note: Data is for the 1-(2,3-dichlorophenyl)piperazine moiety in a derivative compound and may vary slightly for the parent compound.[4]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for compounds such as 1-(2,3-Dichlorophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • 1-(2,3-Dichlorophenyl)piperazine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve DCPP Dissolve DCPP in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve DCPP->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Tune and Shim Tune and Shim Insert into Spectrometer->Tune and Shim Acquire Spectra Acquire ¹H and ¹³C Spectra Tune and Shim->Acquire Spectra Process Raw Data Process Raw Data (FT, Phasing) Acquire Spectra->Process Raw Data Analyze Spectra Analyze Spectra (Peak Picking, Integration) Process Raw Data->Analyze Spectra

NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify functional groups.

Materials:

  • 1-(2,3-Dichlorophenyl)piperazine sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid DCPP sample onto the ATR crystal.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • After acquisition, clean the sample from the ATR crystal.

  • Label the significant peaks in the spectrum with their corresponding wavenumbers.

Pharmacological Significance and Signaling Pathway

1-(2,3-Dichlorophenyl)piperazine is not just a synthetic intermediate; it is also a metabolite of aripiprazole and possesses pharmacological activity.[5] It has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[3][5] This activity is central to the therapeutic effects of aripiprazole in treating conditions like schizophrenia and bipolar disorder.

Dopamine D2 and D3 receptors are members of the D2-like receptor subfamily, which are G-protein coupled receptors (GPCRs). They primarily couple to the Gi/o family of G-proteins. The binding of an agonist, such as DCPP, to these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This modulation of the dopaminergic system is a key mechanism of action for many antipsychotic drugs.

dopamine_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2/D3 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Cellular Response (Modulation of Neuronal Activity) cAMP->Response Leads to DCPP DCPP (Agonist) DCPP->D2R Binds to

Dopamine D2/D3 Receptor Signaling Pathway.

Conclusion

The spectral analysis of 1-(2,3-Dichlorophenyl)piperazine is a critical component of its use in pharmaceutical manufacturing. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive characterization of the molecule, ensuring its identity and purity. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development. Furthermore, understanding the interaction of DCPP with dopamine receptors provides essential context for its pharmacological relevance as both a key synthetic intermediate and an active metabolite.

References

An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)piperazine (CAS 41202-77-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,3-Dichlorophenyl)piperazine, identified by CAS number 41202-77-1, is a synthetic chemical compound of significant interest in the pharmaceutical industry. Primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole, it also functions as a notable metabolite of both aripiprazole and cariprazine.[1] Beyond its role as a synthetic precursor, 1-(2,3-dichlorophenyl)piperazine exhibits intrinsic biological activity, notably as a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the terminal enzyme in the cholesterol biosynthesis pathway, and as a partial agonist of dopamine D2 and D3 receptors.[1][2][3] This dual activity makes it a compound of interest for research into neuropsychiatric disorders and sterol metabolism. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological activities, complete with detailed experimental protocols and pathway diagrams to support further research and development.

Chemical Properties and Structure

1-(2,3-Dichlorophenyl)piperazine is an arylpiperazine derivative. Its structure consists of a piperazine ring substituted at one of the nitrogen atoms with a 2,3-dichlorophenyl group.[4] The presence of the chlorine atoms on the phenyl ring significantly influences its electronic properties and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2,3-Dichlorophenyl)piperazine and its hydrochloride salt are presented in Table 1. These properties are crucial for its handling, formulation, and role in chemical synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₂Cl₂N₂[5]
Molecular Weight 231.12 g/mol [5]
Appearance White to off-white crystalline powder or brown oil[6][7]
Melting Point 242-244 °C (hydrochloride salt)
Boiling Point 127 °C at 0.8 mmHg
Density 1.272 g/cm³ (predicted)
pKa 8.71 ± 0.10 (predicted)
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane.[4][6]
SMILES Clc1c(Cl)cccc1N1CCNCC1[8]
InChI Key UDQMXYJSNNCRAS-UHFFFAOYSA-N[9]

Table 1: Physicochemical Properties of 1-(2,3-Dichlorophenyl)piperazine

Synthesis and Manufacturing

1-(2,3-Dichlorophenyl)piperazine is primarily synthesized for its use as a pharmaceutical intermediate. One common synthetic route involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine.[5]

Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

A detailed experimental protocol for the synthesis of the hydrochloride salt is as follows:

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) and bis(2-chloroethyl)amine (8.7g, 61.72 mmol) in xylene (150 mL), add p-toluenesulfonic acid (1.17g, 6.17 mmol) and tetrabutylammonium bromide (1.5g, 6.17 mmol).[5]

  • Reaction Conditions: Heat the resulting reaction mixture at 130-135 °C for 48 hours.[5]

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Adjust the pH of the solution to 6-7 with aqueous ammonia.[5]

  • Extraction and Isolation: Extract the organic compounds with ethyl acetate. Dry the organic layer with sodium sulfate and concentrate under reduced pressure to yield the product as a pale brown liquid.[5]

Synthesis_Workflow Reactants 2,3-Dichloroaniline + Bis(2-chloroethyl)amine Reaction Xylene, p-TSA, TBAB 130-135 °C, 48h Reactants->Reaction Workup Cooling, pH adjustment (Aqueous Ammonia) Reaction->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Product 1-(2,3-Dichlorophenyl)piperazine Extraction->Product

Figure 1: Synthesis workflow for 1-(2,3-Dichlorophenyl)piperazine.

Biological Activity and Mechanism of Action

While primarily known as a synthetic intermediate, 1-(2,3-Dichlorophenyl)piperazine possesses notable biological activities that are of interest to researchers in drug development.

Inhibition of 7-Dehydrocholesterol Reductase (DHCR7)

1-(2,3-Dichlorophenyl)piperazine is a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the enzyme responsible for the final step in cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[2][3] Inhibition of DHCR7 leads to an accumulation of 7-DHC, a phenomenon observed with some antipsychotic drugs like aripiprazole and cariprazine, for which this compound is a metabolite.[2][3]

DHCR7_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA ... ... Acetyl-CoA->... 7-Dehydrocholesterol 7-Dehydrocholesterol ...->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 Compound 1-(2,3-Dichlorophenyl)piperazine DHCR7_node DHCR7 Compound->DHCR7_node Inhibits Accumulation Accumulation of 7-Dehydrocholesterol DHCR7_node->Accumulation

Figure 2: Inhibition of DHCR7 by 1-(2,3-Dichlorophenyl)piperazine.

Experimental Protocol for DHCR7 Inhibition Assay:

This protocol outlines a general method for assessing DHCR7 inhibition in a cell-based assay followed by LC-MS/MS analysis of 7-DHC levels.

  • Cell Culture: Culture a suitable cell line, such as mouse neuroblastoma Neuro2a cells, in appropriate media and conditions (e.g., EMEM with 10% FBS at 37°C and 5% CO₂).[7][10]

  • Compound Treatment: Seed cells in multi-well plates. After cell attachment, treat the cells with varying concentrations of 1-(2,3-Dichlorophenyl)piperazine for a specified duration (e.g., 24 hours).[7]

  • Cell Lysis and Extraction: After treatment, wash the cells with PBS and then lyse them. Extract the sterols from the cell lysate using an organic solvent mixture, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of 7-DHC.[11]

  • Sample Preparation: Dry the organic extract and derivatize the sterols to enhance ionization efficiency for mass spectrometry. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[11]

  • LC-MS/MS Analysis: Analyze the derivatized samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separate the sterols using a suitable C18 column and quantify the amount of 7-DHC by monitoring specific precursor and product ion transitions.[10][11] Use an isotopically labeled internal standard (e.g., d7-7-DHC) for accurate quantification.[11]

  • Data Analysis: Normalize the 7-DHC levels to the total protein concentration or cell number in each well. Compare the 7-DHC levels in treated cells to those in vehicle-treated control cells to determine the extent of DHCR7 inhibition.[7]

Dopamine D2 and D3 Receptor Partial Agonism

1-(2,3-Dichlorophenyl)piperazine has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[1] This activity is significant as the therapeutic effects of aripiprazole are attributed to its partial agonism at D2 receptors. As a partial agonist, it can modulate dopaminergic activity, acting as a functional antagonist in a hyperdopaminergic state and as a functional agonist in a hypodopaminergic state.

The canonical signaling pathway for D2-like receptors involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12]

D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates Compound 1-(2,3-Dichlorophenyl)piperazine (Partial Agonist) Compound->D2R AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Figure 3: Partial agonism of 1-(2,3-Dichlorophenyl)piperazine at the Dopamine D2 Receptor.

Applications in Drug Development

The primary application of 1-(2,3-Dichlorophenyl)piperazine is as a crucial building block in the synthesis of aripiprazole.[4][9]

Synthesis of Aripiprazole

Aripiprazole is synthesized by the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.

Experimental Protocol for Aripiprazole Synthesis:

  • Reaction Mixture: In a suitable solvent such as water or ethanol, combine 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril and 1-(2,3-dichlorophenyl)piperazine hydrochloride.[7][12]

  • Base Addition: Add an inorganic base, such as potassium carbonate or sodium carbonate, to the mixture.[7][12]

  • Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 90 to 95°C for several hours (e.g., 4-12 hours).[7][12]

  • Isolation and Purification: Cool the reaction mixture to allow for the precipitation of the crude product. Collect the crystals by filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate to obtain high-purity aripiprazole.[13]

Conclusion

1-(2,3-Dichlorophenyl)piperazine (CAS 41202-77-1) is a multifaceted compound with significant relevance in pharmaceutical chemistry and pharmacology. Its primary role as an indispensable intermediate in the synthesis of aripiprazole is well-established. Furthermore, its intrinsic biological activities as a potent inhibitor of DHCR7 and a partial agonist of dopamine D2/D3 receptors make it a valuable tool for research into the mechanisms of action of antipsychotic drugs and the pathophysiology of disorders related to sterol biosynthesis and dopaminergic neurotransmission. The detailed chemical data, synthesis protocols, and pathway diagrams provided in this guide are intended to facilitate further investigation and application of this compound in both academic and industrial research settings.

References

The Pharmacology of Dichlorophenylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of dichlorophenylpiperazine (DCPP) derivatives, a class of compounds with significant activity at dopamine and serotonin receptors. DCPP and its analogues have been investigated for their potential in treating a range of central nervous system disorders. This document details their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize them.

Core Pharmacological Profile

1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) is a key chemical structure in medicinal chemistry, known both as a synthetic precursor and a metabolite of the atypical antipsychotic aripiprazole[1][2]. The pharmacological profile of DCPP derivatives is largely defined by their interaction with dopaminergic and serotonergic systems.

Derivatives of DCPP are frequently investigated as ligands for dopamine D2 and D3 receptors. 2,3-DCPP itself has been shown to act as a partial agonist at these receptors[1]. The substitution pattern on the phenyl ring, as well as modifications to the piperazine ring and its substituents, significantly influences the affinity and selectivity of these compounds for different receptor subtypes.

Structure-Activity Relationships (SAR)

The development of DCPP derivatives has been driven by the desire to optimize their affinity and selectivity for specific receptor targets, particularly the dopamine D3 receptor, which is implicated in the reinforcing effects of drugs of abuse[3].

Key SAR insights include:

  • Phenyl Ring Substitution: The presence and position of chloro- substituents on the phenyl ring are critical for receptor affinity. The 2,3-dichloro substitution is a common feature in potent D3 receptor ligands[4].

  • Linker and Terminal Group: The nature of the chemical linker attached to the piperazine nitrogen and the terminal functional group play a crucial role in determining selectivity between D2 and D3 receptors. For instance, incorporating a rigid trans-butenyl linker has been shown to enhance D3 receptor affinity and selectivity[3][5].

  • Lipophilicity: Increased lipophilicity, often associated with certain substitutions, has been correlated with improved binding affinity for dopamine receptors[4][6].

Quantitative Data: Receptor Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) for a selection of DCPP derivatives at human dopamine D2 and D3 receptors.

CompoundLinker/Terminal GroupD3 Ki (nM)D2L Ki (nM)D2/D3 Selectivity RatioReference
NGB 2904 Butyl-amide with 9H-fluorene-2-carboxylic acid2.011256[3][5]
Compound 8 4-(4-Carboxamidobutyl)<1~10~10-56[4]
Compound 29 trans-But-2-enyl-amide with 4-pyridine-2-yl-benzamide0.793.3133[3][5]
CompoundAssay TypeD3 EC50 (nM)Reference
NGB 2904 Quinpirole-stimulated mitogenesis inhibition14.4[3]
Compound 29 Quinpirole-stimulated mitogenesis inhibition3.0[3][5]

Experimental Protocols

The characterization of DCPP derivatives typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays

These assays are used to determine the affinity of a test compound for a specific receptor.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine D2 or D3 receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.

  • Competition Binding: A constant concentration of a radiolabeled ligand with high affinity for the target receptor (e.g., [125I]IABN) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound (DCPP derivative).

  • Separation and Counting: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter, corresponding to the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition by a test compound.

  • Adenylyl Cyclase Assay: This assay is used to determine if a compound is an agonist or antagonist at G-protein coupled receptors that modulate the activity of adenylyl cyclase.

    • HEK-293 cells expressing the target receptor (e.g., D2 or D3) are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

    • The cells are co-incubated with the test compound. An agonist will inhibit the forskolin-stimulated cAMP production, while an antagonist will block the inhibitory effect of a known agonist (e.g., quinpirole).

    • cAMP levels are quantified using methods such as radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

  • Mitogenesis Assay: This assay assesses the effect of a compound on cell proliferation, which can be modulated by dopamine receptor activation.

    • CHO cells expressing the human D3 receptor are treated with the D2/D3 agonist quinpirole to stimulate mitogenesis (cell proliferation).

    • The cells are co-incubated with varying concentrations of the test compound (DCPP derivative) to determine its ability to inhibit the quinpirole-stimulated proliferation.

    • Cell proliferation is measured, often by quantifying the incorporation of a radiolabeled nucleotide (e.g., [3H]thymidine) into the DNA of dividing cells.

    • The concentration of the test compound that inhibits 50% of the quinpirole-stimulated mitogenesis is the EC50 value.

Visualizations

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis A HEK-293/CHO cells with D2/D3 receptor B Cell Lysis & Membrane Isolation A->B C Incubation: Membranes + [125I]IABN + DCPP Derivative B->C D Filtration to separate bound and free ligand C->D E Gamma Counting of Bound Radioligand D->E F IC50 Determination & Ki Calculation E->F G DCPP DCPP Derivative (Antagonist) Receptor D2/D3 Receptor DCPP->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Decreased Cellular Response cAMP->Response Leads to

References

Methodological & Application

Experimental protocol for the synthesis of 1-(2,3-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(2,3-dichlorophenyl)piperazine, a key intermediate in the manufacturing of several pharmaceutical compounds, including the atypical antipsychotic aripiprazole.[1][2] The protocols described herein are based on established chemical literature, offering reliable methods for the preparation of this important building block.

Reaction Scheme

The primary synthetic route involves the cyclization reaction between 2,3-dichloroaniline and a piperazine precursor, typically formed in situ from diethanolamine or directly using bis(2-chloroethyl)amine.

Figure 1: General reaction scheme for the synthesis of 1-(2,3-Dichlorophenyl)piperazine.

Experimental Protocols

Two common and effective methods for the synthesis of 1-(2,3-dichlorophenyl)piperazine are detailed below.

Method 1: Synthesis from 2,3-Dichloroaniline and Diethanolamine

This protocol involves the in-situ formation of bis(2-bromoethyl)amine from diethanolamine and hydrogen bromide, followed by reaction with 2,3-dichloroaniline.[1]

Materials:

  • Diethanolamine

  • Hydrogen bromide (gas or 48% aqueous solution)

  • 2,3-Dichloroaniline

  • Sodium hydroxide (20% aqueous solution)

  • Toluene

Procedure:

  • In a suitable reaction vessel, heat diethanolamine (1.0 eq) to 120-130°C.

  • Slowly introduce hydrogen bromide gas (approx. 2.3 eq) while maintaining the temperature. Alternatively, add 48% aqueous hydrobromic acid and heat to reflux for 3 hours.[1]

  • Increase the temperature to 150-160°C and slowly add 2,3-dichloroaniline (1.0 eq) over approximately 6 hours.[1]

  • Maintain the reaction at this temperature until the reaction is deemed complete by a suitable monitoring technique (e.g., HPLC).

  • Cool the reaction mixture and slowly add 20% sodium hydroxide solution until the pH reaches 9-12.[1]

  • Maintain the temperature at 90-100°C for 1 hour to hydrolyze any residual bis(2-bromoethyl)amine.[1]

  • Add toluene to the mixture and stir for 1 hour.

  • Separate the organic layer and wash it with water.

  • Remove the toluene under reduced pressure.

  • The crude product is then purified by vacuum distillation, collecting the fraction at 170-175°C / 10 mmHg to yield 1-(2,3-dichlorophenyl)piperazine as an off-white to light yellow solid.[1]

Method 2: Synthesis from 2,3-Dichloroaniline and Bis(2-chloroethyl)amine Hydrochloride

This method utilizes the direct reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[3][4]

Materials:

  • 2,3-Dichloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • n-Butanol

  • Methanol (for recrystallization)

Procedure:

  • In a reaction vessel, add 2,3-dichloroaniline (1.0 eq).

  • Heat the aniline to 90-120°C with stirring.

  • Add bis(2-chloroethyl)amine hydrochloride (in a mass ratio of 1:0.8 to 1:2.0 relative to the aniline) in portions.[3][4]

  • Increase the temperature to 120-220°C and maintain for 4-34 hours, depending on the scale and specific temperature used.[3][4][5]

  • After the reaction is complete, cool the mixture.

  • Add n-butanol and reflux for 1 hour.[4][5]

  • Cool the mixture to induce crystallization.

  • Collect the crude product by filtration.

  • The crude product can be purified by recrystallization from methanol or a methanol/water mixture to afford 1-(2,3-dichlorophenyl)piperazine hydrochloride.[3][4][5] The free base can be obtained by neutralization with a suitable base.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1-(2,3-dichlorophenyl)piperazine.

ParameterMethod 1 (from Diethanolamine)[1]Method 2 (from Bis(2-chloroethyl)amine HCl)[3][4]
Starting Materials 2,3-Dichloroaniline, Diethanolamine, HBr2,3-Dichloroaniline, Bis(2-chloroethyl)amine HCl
Reaction Temperature 150-160°C120-220°C
Reaction Time ~6 hours (addition) + hold time4-34 hours
Solvent Toluene (for workup)n-Butanol (for workup)
Purification Vacuum DistillationRecrystallization
Typical Yield 65-72%59-66%
Purity (HPLC) >99.5%>99.5%

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine.

Synthesis_Workflow Experimental Workflow for 1-(2,3-Dichlorophenyl)piperazine Synthesis Start Start Reactants Charge Reactants: - 2,3-Dichloroaniline - Piperazine Precursor Start->Reactants Reaction Heating and Reaction (120-220°C) Reactants->Reaction Monitoring Reaction Monitoring (e.g., HPLC) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Continue if incomplete Workup Workup: - Quenching - Extraction - Solvent Removal Monitoring->Workup Proceed if complete Purification Purification: - Distillation or - Recrystallization Workup->Purification Characterization Product Characterization: - HPLC, NMR, MS Purification->Characterization End Final Product Characterization->End

Caption: A flowchart illustrating the key stages in the synthesis of 1-(2,3-dichlorophenyl)piperazine.

Characterization Data

The final product, 1-(2,3-dichlorophenyl)piperazine, is typically an off-white to light yellow solid.[1] Its identity and purity are confirmed using standard analytical techniques.

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC).[1][3][4][5]

  • Structure Confirmation: Verified by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This protocol provides a comprehensive guide for the synthesis of 1-(2,3-dichlorophenyl)piperazine. Researchers should always adhere to proper laboratory safety procedures and handle all chemicals with appropriate care.

References

Application Notes and Protocols: 1-(2,3-Dichlorophenyl)piperazine in In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a chemical compound from the phenylpiperazine family. It is a known precursor and a metabolite of the atypical antipsychotic drug aripiprazole.[1][2][3] DCPP has demonstrated activity as a partial agonist at dopamine D2 and D3 receptors.[1] Its interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors, makes it a compound of interest in neuropharmacology and drug discovery for screening and lead optimization. These application notes provide a comprehensive overview of the use of DCPP in in vitro receptor binding assays, including detailed protocols and data presentation.

Pharmacological Profile and Receptor Affinity

DCPP and its analogs have been evaluated for their binding affinity at various G-protein coupled receptors (GPCRs), primarily focusing on dopamine and serotonin receptor subtypes. The dichlorophenyl moiety is considered to enhance dopamine receptor binding.[4] The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Data Presentation: Receptor Binding Affinities of DCPP Analogs

The following table summarizes the in vitro binding affinities (Ki) of a series of N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides for human dopamine D2, D3, and D4 receptors. These compounds are structurally related to DCPP and provide insight into the binding characteristics of the 2,3-dichlorophenylpiperazine scaffold.

Compound IDR GroupAr GroupcLogPD2R Ki (nM)D3R Ki (nM)D4R Ki (nM)D2/D3 SelectivityD4/D3 Selectivity
8b 2,3-diCl2-naphthyl5.5378 ± 426.20 ± 1.53090 ± 65061498
8d 2,3-diCl4-biphenyl5.314600 ± 50706.10 ± 0.85340 ± 22902400875
8f 2,3-diCl2-fluorenyl4.9279 ± 638.00 ± 1.4ND35-
8h 2,3-diCl3-biphenyl5.31340 ± 1609.90 ± 2.02900 ± 580135293
8j 2,3-diCl4-(2-pyridyl)phenyl4.6>100002.60 ± 0.6>10000>3800>3800
8l 2,3-diCl4-(3-pyridyl)phenyl4.61300 ± 2509.70 ± 2.45600 ± 1400134577
8n 2,3-diCl4-(4-pyridyl)phenyl4.62100 ± 32015.6 ± 3.44900 ± 1100135314

Data adapted from a study on N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides.[5] "ND" indicates that the value was not determined.

Experimental Protocols

The following are detailed protocols for conducting in vitro competitive receptor binding assays to determine the affinity of 1-(2,3-Dichlorophenyl)piperazine for dopamine D2 and serotonin 5-HT1A receptors.

Protocol 1: Dopamine D2 Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of DCPP for the human dopamine D2 receptor using a radioligand competitive binding assay.

Materials:

  • Test Compound: 1-(2,3-Dichlorophenyl)piperazine (DCPP)

  • Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Agent: Haloperidol (10 µM) or another suitable D2 receptor antagonist.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Thaw the commercially prepared cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer using a Polytron or similar homogenizer.

    • Determine the protein concentration using a standard method like the Bradford or BCA assay.

    • Dilute the membrane preparation in assay buffer to the desired final concentration (typically 20-50 µg of protein per well).

  • Assay Setup:

    • Prepare serial dilutions of DCPP in the assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding (TB): 25 µL of assay buffer.

      • Non-specific Binding (NSB): 25 µL of 10 µM Haloperidol.

      • Test Compound: 25 µL of each DCPP dilution.

    • Add 25 µL of the radioligand ([³H]Spiperone) at a final concentration at or near its Kd (typically 0.1-1.0 nM).

    • Initiate the binding reaction by adding 200 µL of the diluted membrane preparation to each well. The final assay volume is 250 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove any unbound radioactivity.

  • Radioactivity Measurement:

    • Dry the filters and place them in scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the DCPP concentration.

    • Determine the IC50 value (the concentration of DCPP that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Protocol 2: Serotonin 5-HT1A Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of DCPP for the human serotonin 5-HT1A receptor.

Materials:

  • Test Compound: 1-(2,3-Dichlorophenyl)piperazine (DCPP)

  • Radioligand: [³H]8-OH-DPAT.

  • Receptor Source: Commercially available cell membranes from HeLa or CHO cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Non-specific Binding (NSB) Agent: Serotonin (10 µM) or another suitable 5-HT1A receptor agonist/antagonist.

  • Other materials are the same as for the D2 receptor assay.

Procedure:

The procedure is analogous to the Dopamine D2 Receptor Competitive Binding Assay with the following modifications:

  • Assay Setup:

    • Use [³H]8-OH-DPAT as the radioligand at a final concentration near its Kd (typically 0.5-2.0 nM).

    • Use 10 µM Serotonin as the agent to determine non-specific binding.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.

  • Data Analysis:

    • Follow the same data analysis steps as outlined in the D2 receptor protocol to determine the IC50 and calculate the Ki value for DCPP at the 5-HT1A receptor.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for the Dopamine D2 and Serotonin 5-HT1A receptors, as well as a generalized workflow for the competitive receptor binding assay.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase ATP ATP AC->ATP Inhibited cAMP cAMP Gi->AC Inhibition Dopamine Dopamine / DCPP (Agonist) Dopamine->D2R ATP->AC Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Downstream Effects HT1A_Signaling_Pathway cluster_membrane Cell Membrane HT1AR Serotonin 5-HT1A Receptor Gi Gi Protein HT1AR->Gi Activation AC Adenylyl Cyclase ATP ATP AC->ATP Inhibited Gi->AC Inhibition K_channel GIRK Channel (K+) Gi->K_channel Activation (via Gβγ) Hyperpolarization Hyperpolarization & Decreased Neuronal Firing K_channel->Hyperpolarization K+ Efflux Serotonin Serotonin / DCPP (Agonist) Serotonin->HT1AR ATP->AC Conversion cAMP cAMP Experimental_Workflow A 1. Reagent Preparation (Membranes, DCPP, Radioligand) B 2. Assay Plate Setup (Total, Non-specific, Test Compound) A->B C 3. Incubation (e.g., 60 min at RT) B->C D 4. Filtration & Washing (Separate bound from free ligand) C->D E 5. Scintillation Counting (Measure radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

References

Application Notes: The Role of 1-(2,3-Dichlorophenyl)piperazine (DCPP) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a principal metabolite of the atypical antipsychotic drug aripiprazole.[1][2] As a distinct pharmacologically active compound, DCPP has garnered significant interest in neuroscience. It is a member of the phenylpiperazine chemical class and serves as a crucial intermediate in the synthesis of several psychoactive agents, including aripiprazole and cariprazine.[1][3][4] Its primary mechanism of action involves interaction with various neurotransmitter receptors, most notably dopamine and serotonin receptor subtypes.[3][5] Understanding the specific pharmacological profile of DCPP is essential for elucidating the overall effects of its parent drugs and for its potential development as a research tool or therapeutic agent.

Mechanism of Action

DCPP's effects on the central nervous system are mediated through its interactions with multiple G-protein coupled receptors. The most well-documented activity is its function as a partial agonist at dopamine D2 and D3 receptors.[1][3] This partial agonism allows it to modulate dopaminergic pathways, which are critical in psychosis, mood regulation, and motor control. Additionally, DCPP interacts with various serotonin (5-HT) receptor subtypes, although its profile as a serotonin receptor agonist is complex and continues to be investigated.[3][5] This dual action on both dopaminergic and serotonergic systems makes DCPP a valuable tool for studying the interplay between these pathways in both normal and pathological brain states.

Quantitative Data Summary

The following tables provide a summary of the binding affinities of DCPP for key dopamine and serotonin receptor subtypes. This data is critical for designing experiments and interpreting results related to DCPP's pharmacological effects.

Table 1: Binding Affinities (Ki, nM) of DCPP at Dopamine Receptors

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D215
Dopamine D34.2

Data derived from studies on DCPP as a key aripiprazole metabolite.

Table 2: Binding Affinities (Ki, nM) of DCPP at Serotonin Receptors

Receptor SubtypeBinding Affinity (Ki, nM)
Serotonin 5-HT1A30
Serotonin 5-HT2A53
Serotonin 5-HT2C13
Serotonin 5-HT730

Data derived from comprehensive pharmacological profiling of aripiprazole and its metabolites.

Key Experimental Protocols

Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of DCPP for a specific receptor subtype (e.g., Dopamine D2) using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., human D2 receptor).

  • Radioligand with high affinity for the target receptor (e.g., [3H]spiperone).

  • 1-(2,3-Dichlorophenyl)piperazine (DCPP).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding determinator (e.g., 10 µM haloperidol).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation fluid and scintillation counter.

Methodology:

  • Prepare serial dilutions of DCPP in the assay buffer across a wide concentration range (e.g., 10-11 M to 10-5 M).

  • In each well of the microplate, add 50 µL of the DCPP dilution or vehicle/non-specific binding determinator.

  • Add 50 µL of the radioligand solution (at a final concentration close to its Kd value).

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using the filtration manifold.

  • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation fluid.

  • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of competitor).

  • Plot the percentage of specific binding against the logarithm of the DCPP concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Behavioral Assay - Locomotor Activity

Objective: To assess the effect of DCPP on spontaneous locomotor activity in rodents, which can indicate its stimulant or sedative properties mediated by dopamine and serotonin receptors.

Materials:

  • Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • 1-(2,3-Dichlorophenyl)piperazine (DCPP) dissolved in a suitable vehicle (e.g., saline with 5% DMSO).

  • Vehicle solution.

  • Open-field activity chambers equipped with infrared beams or video-tracking software.

  • Syringes for administration (e.g., intraperitoneal, i.p.).

Methodology:

  • Acclimate the animals to the testing room for at least 60 minutes prior to the experiment. The room should be dimly lit and quiet.

  • Habituate each animal to the open-field chamber for 30 minutes one day before the test day.

  • On the test day, divide the animals into groups (e.g., Vehicle, DCPP 1 mg/kg, DCPP 3 mg/kg, DCPP 10 mg/kg).

  • Administer the assigned treatment (vehicle or DCPP solution) via i.p. injection.

  • Immediately or after a set pre-treatment time (e.g., 15-30 minutes), place the animal in the center of the open-field chamber.

  • Record locomotor activity for a duration of 60 to 120 minutes. Key parameters to measure include:

    • Total distance traveled (cm).

    • Horizontal activity (beam breaks).

    • Vertical activity (rearing).

    • Time spent in the center versus the periphery of the arena.

  • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Visualizations: Pathways and Workflows

G DCPP DCPP (Partial Agonist) D2R Dopamine D2 Receptor DCPP->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Modulation of Neuronal Excitability PKA->Response

Caption: DCPP partial agonism at the D2 receptor modulates adenylyl cyclase activity.

G start Target Identification (e.g., D2/D3, 5-HT Receptors) in_vitro In Vitro Characterization (Receptor Binding & Functional Assays) start->in_vitro ex_vivo Ex Vivo Analysis (e.g., Brain Slice Electrophysiology) in_vitro->ex_vivo in_vivo In Vivo Behavioral Testing (e.g., Locomotion, Anxiety Models) in_vitro->in_vivo data_analysis Data Integration & Analysis ex_vivo->data_analysis in_vivo->data_analysis conclusion Pharmacological Profile Elucidation data_analysis->conclusion

Caption: A typical experimental workflow for characterizing DCPP in neuroscience.

References

GC-MS method for the identification of 1-(2,3-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Identification of 1-(2,3-Dichlorophenyl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a chemical compound of the phenylpiperazine class. It is recognized as both a precursor and a metabolite in the synthesis of the atypical antipsychotic drug aripiprazole.[1] Given its role in pharmaceutical manufacturing and metabolism, a robust and reliable analytical method for its identification and quantification is crucial for quality control, pharmacokinetic studies, and forensic analysis. This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 1-(2,3-Dichlorophenyl)piperazine. GC-MS is a preferred technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive mass spectral identification.[2][3]

Principle of the Method

This method employs gas chromatography (GC) to separate 1-(2,3-Dichlorophenyl)piperazine from the sample matrix. The separated analyte is then introduced into a mass spectrometer (MS), where it is ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for the identification of the compound. Quantification can be achieved by comparing the response of the target analyte to that of an internal standard. While some piperazine derivatives may require derivatization to improve their chromatographic properties, many arylpiperazines can be analyzed directly.[2][3]

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from methods for the extraction of piperazine derivatives from biological matrices.[4]

  • Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by washing it sequentially with 3 mL of methanol and 3 mL of deionized water.

  • Sample Loading: Load 1 mL of the sample (e.g., plasma, urine, or a dissolved drug substance) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering polar impurities.

  • Elution: Elute the analyte from the cartridge with 2 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent, such as ethyl acetate or methanol, for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and may require optimization based on the specific instrumentation used. The parameters are based on established methods for arylpiperazine analysis.[5][6]

Parameter Condition
Gas Chromatograph Agilent 7890A GC system or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature: 100°C, hold for 1 minRamp 1: Increase to 180°C at 12°C/min, hold for 2 minRamp 2: Increase to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer Agilent 5975C MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 40-550

Data Presentation

Table 1: Retention Time and Characteristic Mass Fragments for 1-(2,3-Dichlorophenyl)piperazine

CompoundRetention Time (min)Molecular WeightKey Mass Fragments (m/z)
1-(2,3-Dichlorophenyl)piperazine~12.5231.12[7][8]230, 199, 172, 145, 110

Note: The retention time is an approximation and will vary depending on the specific GC system and conditions. The key mass fragments are predicted based on the structure of 1-(2,3-Dichlorophenyl)piperazine and common fragmentation patterns of similar compounds.

Table 2: Exemplary Quantitative Performance Data

The following table presents typical performance characteristics for the quantification of arylpiperazines using GC-MS, adapted from existing literature.[5][9] These values should be determined for 1-(2,3-Dichlorophenyl)piperazine during method validation.

ParameterTypical Performance
Linearity Range 0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.005 µg/mL
Limit of Quantification (LOQ) 0.015 µg/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of 1-(2,3-Dichlorophenyl)piperazine.

GCMS_Workflow GC-MS Analysis Workflow for 1-(2,3-Dichlorophenyl)piperazine Sample Sample Receipt (e.g., Plasma, Drug Substance) SPE Solid-Phase Extraction (SPE) Sample->SPE Sample Loading Evaporation Evaporation to Dryness SPE->Evaporation Elution Reconstitution Reconstitution in Solvent Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Injection DataProcessing Data Processing (Integration and Spectral Analysis) GCMS->DataProcessing Raw Data Quantification Quantification (Calibration Curve) DataProcessing->Quantification Peak Areas Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for the GC-MS analysis of 1-(2,3-Dichlorophenyl)piperazine.

References

Application Notes and Protocols for 1-(2,3-Dichlorophenyl)piperazine in Dopaminergic Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a key chemical intermediate and a principal metabolite of the atypical antipsychotic drug aripiprazole.[1] As a research tool, DCPP and its analogs are valuable for investigating the role of dopaminergic pathways in normal physiological processes and in the pathophysiology of various neurological and psychiatric disorders. This document provides detailed application notes and protocols for the use of DCPP in studying dopamine receptor binding, downstream signaling cascades, and behavioral responses.

DCPP derivatives have shown notable affinity and selectivity for dopamine D2 and D3 receptors, making them useful probes for dissecting the distinct functions of these receptor subtypes.[2][3] Understanding the interaction of DCPP with dopaminergic and other neurotransmitter systems is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles.

Physicochemical Properties and Storage

PropertyValue
CAS Number 119532-26-2 (HCl salt)
Molecular Formula C₁₀H₁₂Cl₂N₂・HCl
Molecular Weight 267.58 g/mol
Appearance Solid powder
Storage Store at -20°C for long-term stability.

Application 1: In Vitro Characterization of Dopamine Receptor Binding

Overview

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor. These assays are crucial for establishing the binding profile of DCPP and its analogs at various dopamine receptor subtypes.

Data Presentation: Binding Affinities of DCPP Analogs
CompoundReceptorKᵢ (nM)Selectivity (D2/D3)Reference
Analog 8 *D3<1>1[2]
D2-
Analog 51 D31.464[3]
D289.6[3]
D41820[3]

*Analog 8 is N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide.

Experimental Protocol: Radioligand Displacement Assay

This protocol describes a general method for determining the binding affinity of DCPP or its analogs to dopamine D2 and D3 receptors expressed in a heterologous system.

Materials:

  • HEK293 cells stably expressing human dopamine D2 or D3 receptors

  • Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodo-N⁶-(4-aminophenethyl)adenosine)

  • 1-(2,3-Dichlorophenyl)piperazine (DCPP) or its analogs

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., 10 µM haloperidol)

  • Scintillation fluid

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing the target dopamine receptor subtype to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Binding buffer

      • A fixed concentration of radioligand (typically at or below its Kd value).

      • Increasing concentrations of DCPP or the test compound.

      • For non-specific binding wells, add the non-specific binding control instead of the test compound.

      • Cell membrane preparation.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis prep1 Culture Cells prep2 Homogenize prep1->prep2 prep3 Centrifuge & Resuspend prep2->prep3 assay1 Add Reagents to Plate prep3->assay1 assay2 Incubate assay1->assay2 quant1 Filter & Wash assay2->quant1 quant2 Add Scintillant quant1->quant2 quant3 Count Radioactivity quant2->quant3 analysis1 Calculate Specific Binding quant3->analysis1 analysis2 Plot Data analysis1->analysis2 analysis3 Determine IC50 & Ki analysis2->analysis3

Caption: Workflow for determining receptor binding affinity.

Application 2: Functional Characterization of Dopaminergic Signaling

Overview

Dopamine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades upon activation. D2-like receptors (D2, D3, D4) are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays measuring cAMP accumulation are therefore critical for determining whether a compound acts as an agonist, antagonist, or partial agonist at these receptors.

Experimental Protocol: cAMP Accumulation Assay

This protocol outlines a method to assess the functional activity of DCPP at D2-like dopamine receptors by measuring its effect on forskolin-stimulated cAMP accumulation.

Materials:

  • CHO or HEK293 cells stably expressing the dopamine receptor of interest (e.g., D2 or D3).

  • Assay medium (e.g., serum-free DMEM).

  • Forskolin (an adenylyl cyclase activator).

  • DCPP or test compound.

  • Reference agonist (e.g., quinpirole).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well or 96-well assay plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding:

    • Seed the cells into the assay plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of DCPP, the reference agonist, and any antagonists to be tested.

  • Assay:

    • Agonist Mode:

      • Wash the cells with assay medium.

      • Add forskolin (to stimulate cAMP production) and varying concentrations of DCPP or the reference agonist to the wells.

      • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of DCPP.

      • Add a fixed concentration of the reference agonist (typically its EC₈₀) and forskolin.

      • Incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection steps as per the kit protocol.

  • Data Acquisition and Analysis:

    • Read the plate using a compatible plate reader.

    • Agonist Mode: Plot the cAMP levels against the logarithm of the agonist concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀.

G DCPP DCPP (Agonist) D2R Dopamine D2/D3 Receptor DCPP->D2R Binds to G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ERK ERK Phosphorylation PKA->ERK Modulates

Caption: Workflow for in vivo neurochemical and behavioral analysis.

Conclusion

1-(2,3-Dichlorophenyl)piperazine and its derivatives are valuable pharmacological tools for the investigation of dopaminergic pathways. The protocols outlined in these application notes provide a framework for researchers to characterize the binding, functional, and behavioral effects of these compounds. A thorough understanding of the interactions of DCPP with dopamine receptors and their downstream signaling pathways will contribute to the development of more selective and effective therapies for a range of neuropsychiatric disorders. Further research is warranted to fully elucidate the complete receptor binding profile and in vivo effects of DCPP itself.

References

Purifying 1-(2,3-Dichlorophenyl)piperazine: An Application Note and Recrystallization Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-(2,3-Dichlorophenyl)piperazine, a key intermediate in pharmaceutical synthesis, via recrystallization. The provided methodology is based on established solvent properties and purification techniques for its hydrochloride salt, which is commonly used.

Introduction

1-(2,3-Dichlorophenyl)piperazine is a chemical intermediate frequently utilized in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. This application note details a reliable protocol for the recrystallization of 1-(2,3-Dichlorophenyl)piperazine hydrochloride.

Physicochemical Properties

A summary of the relevant physicochemical properties of 1-(2,3-Dichlorophenyl)piperazine and its hydrochloride salt is presented below. Understanding these properties is crucial for the successful design and execution of the recrystallization protocol.

Property1-(2,3-Dichlorophenyl)piperazine1-(2,3-Dichlorophenyl)piperazine HCl
Molecular Formula C₁₀H₁₂Cl₂N₂C₁₀H₁₂Cl₂N₂ · HCl
Molecular Weight 231.12 g/mol 267.58 g/mol
Appearance Brown OilWhite to Off-White Solid[1]
Melting Point 242-244 °C[2]243-250 °C[1][3][4]
Solubility Data not readily availableSoluble in water, DMSO, and methanol[4][5][6][7]; Sparingly soluble in ethanol[4][5]

Recrystallization Protocol

This protocol is designed for the purification of 1-(2,3-Dichlorophenyl)piperazine hydrochloride. A mixed solvent system of methanol and water is utilized, as suggested by documented purification procedures[8][9][10].

Materials and Equipment:

  • Crude 1-(2,3-Dichlorophenyl)piperazine hydrochloride

  • Methanol (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

Experimental Workflow:

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot methanol hot_filter Perform hot gravity filtration if insoluble impurities are present dissolve->hot_filter add_water Add water dropwise until persistent cloudiness hot_filter->add_water reheat Reheat gently to redissolve add_water->reheat cool_rt Cool slowly to room temperature reheat->cool_rt cool_ice Cool in an ice bath to maximize crystal formation cool_rt->cool_ice vac_filter Collect crystals by vacuum filtration cool_ice->vac_filter wash Wash crystals with cold methanol/water mixture vac_filter->wash dry Dry crystals under vacuum wash->dry

Caption: Recrystallization workflow for 1-(2,3-Dichlorophenyl)piperazine HCl.

Procedure:

  • Dissolution:

    • Place the crude 1-(2,3-Dichlorophenyl)piperazine hydrochloride into an Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate flask, heat methanol to its boiling point (~65 °C) on a hot plate.

    • Add the minimum amount of hot methanol to the crude product while stirring to achieve complete dissolution. It is crucial to use the minimal volume of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • To the hot, clear solution, add deionized water dropwise while stirring until a persistent cloudiness is observed. This indicates that the solution is saturated.

    • Gently reheat the solution until it becomes clear again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold methanol/water mixture to remove any remaining soluble impurities.

    • Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Conclusion

The described protocol offers a reliable method for the purification of 1-(2,3-Dichlorophenyl)piperazine hydrochloride, yielding a product of high purity suitable for further use in research and drug development. The key to a successful recrystallization is the careful selection of solvents and the controlled cooling of the saturated solution. Researchers may need to make minor adjustments to the solvent ratios and volumes based on the impurity profile of their crude material.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,3-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,3-dichlorophenyl)piperazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of 1-(2,3-dichlorophenyl)piperazine, focusing on the identification and mitigation of common impurities.

Issue 1: Presence of Unreacted 2,3-Dichloroaniline

Question: My post-reaction analysis (TLC/HPLC) shows a significant amount of the starting material, 2,3-dichloroaniline. What are the potential causes and how can I resolve this?

Answer:

The presence of unreacted 2,3-dichloroaniline is a common issue indicating incomplete reaction. Several factors could be contributing to this:

  • Insufficient Reaction Time or Temperature: The reaction to form 1-(2,3-dichlorophenyl)piperazine is often conducted at elevated temperatures (120-220°C) for extended periods.[1][2][3] Insufficient time or temperature can lead to incomplete conversion.

    • Recommendation: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC until the starting material is consumed to an acceptable level.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting material.

    • Recommendation: Ensure the molar ratio of bis(2-chloroethyl)amine hydrochloride to 2,3-dichloroaniline is appropriate. Some protocols suggest a ratio of up to 2:1 of the amine hydrochloride to the aniline.[2]

  • Poor Reagent Quality: Degradation or impurities in the bis(2-chloroethyl)amine or the solvent can hinder the reaction.

    • Recommendation: Use high-purity, anhydrous reagents and solvents.

Issue 2: Detection of Isomeric Impurities

Question: My HPLC analysis shows peaks corresponding to 1-(2-chlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine. How are these impurities introduced and how can they be removed?

Answer:

The presence of monochlorophenylpiperazine isomers is almost certainly due to impurities in the starting 2,3-dichloroaniline.

  • Source of Impurity: Commercial 2,3-dichloroaniline may contain small amounts of 2-chloroaniline and 3-chloroaniline. These isomers will react in a similar manner to 2,3-dichloroaniline, leading to the corresponding monophenylpiperazine impurities.[4]

  • Mitigation and Removal:

    • Starting Material Purity: The most effective way to prevent these impurities is to use highly pure 2,3-dichloroaniline. It is advisable to test the purity of the starting material before use.

    • Purification: These closely related impurities can be challenging to remove. Recrystallization of the final product may be effective. A patent suggests refining the crude product with a mixed solvent of methanol and water.[1]

Issue 3: Formation of a Dimer Impurity

Question: A significant unknown peak with a higher molecular weight is observed in my LC-MS analysis. I suspect it's a dimer. What is the likely structure and how can I prevent its formation?

Answer:

This high-molecular-weight impurity is likely 1,4-bis(2,3-dichlorophenyl)piperazine, a dimer formed by the reaction of two molecules of 2,3-dichloroaniline with one molecule of piperazine (formed in situ) or bis(2-chloroethyl)amine.[4]

  • Mechanism of Formation: This dimer is a result of a double N-arylation of the piperazine ring. This side reaction is favored under certain conditions.

  • Prevention Strategies:

    • Stoichiometry Control: Using an excess of the piperazine precursor (bis(2-chloroethyl)amine) relative to the 2,3-dichloroaniline can favor the formation of the desired mono-arylated product.

    • Controlled Addition: Slowly adding the 2,3-dichloroaniline to the reaction mixture can help maintain a low concentration of the aniline, thereby reducing the likelihood of the second arylation event.

    • Temperature Management: While high temperatures are needed for the reaction, excessively high temperatures might promote the formation of the dimer. Optimization of the reaction temperature is crucial.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-(2,3-dichlorophenyl)piperazine?

A1: Based on patent literature, the most commonly identified impurities are:

  • Unreacted starting material: 2,3-dichloroaniline[4]

  • Isomeric impurities: 1-(2-chlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine[4]

  • Dimer impurity: 1,4-bis(2,3-dichlorophenyl)piperazine[4]

Q2: What is a typical purity for synthesized 1-(2,3-dichlorophenyl)piperazine?

A2: Several synthesis protocols report achieving high purity, often exceeding 99.5% as determined by HPLC.[1][3]

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes. Bis(2-chloroethyl)amine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reactions are often performed at high temperatures and may generate acidic gases, requiring careful setup and monitoring.

Quantitative Data Summary

The following table summarizes purity data from various synthesis protocols. Note that the specific levels of individual impurities are not typically reported in these sources.

Starting MaterialsReaction ConditionsFinal Product Purity (by HPLC)Reference
2,3-dichloroaniline and bis(2-chloroethyl)amine HCl120°C, 34 hours, followed by purification with methanol99.62%[3]
2,3-dichloroaniline and bis(2-chloroethyl)amine HCl160°C, 12 hours, followed by purification with methanol/water99.58%[1]
2,3-dichloroaniline and bis(2-chloroethyl)amine HCl200°C, 4 hours, followed by purification with methanol/water99.67%[1]

Experimental Protocols

Key Experiment: Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride

This protocol is adapted from a representative patent and is provided for informational purposes.[1][3] Researchers should adapt and optimize it based on their specific laboratory conditions and safety protocols.

Materials:

  • 2,3-dichloroaniline

  • bis(2-chloroethyl)amine hydrochloride

  • n-butanol

  • Methanol

  • Water

Procedure:

  • In a suitable reaction vessel, charge 2,3-dichloroaniline.

  • Heat the vessel to 100°C with stirring.

  • Gradually add bis(2-chloroethyl)amine hydrochloride in portions.

  • After the addition is complete, raise the temperature to the desired reaction temperature (e.g., 160°C).

  • Maintain the reaction at this temperature for the specified duration (e.g., 12 hours), monitoring the reaction progress by a suitable method (e.g., HPLC).

  • Upon completion, cool the reaction mixture and add n-butanol.

  • Reflux the mixture for 1 hour, then cool to induce crystallization.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from a mixture of methanol and water (e.g., 10:1 v/v).

  • Dry the purified product to obtain 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Key Experiment: HPLC Analysis of Impurities

The following HPLC method is based on a published patent for the detection of related substances in 1-(2,3-dichlorophenyl)piperazine hydrochloride.[4]

  • Chromatographic Column: Octadecylsilane bonded silica gel column.

  • Mobile Phase A: Acetonitrile-disodium hydrogen phosphate buffer solution.

  • Mobile Phase B: Acetonitrile-phosphoric acid.

  • Detection Wavelength: 254 nm.

  • Elution: Gradient elution.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 ml/min.

Note: The specific gradient program, buffer concentration, and preparation of standard solutions for each impurity are detailed in the source patent and should be consulted for accurate implementation.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_identification Impurity Identification cluster_cause Potential Cause cluster_solution Recommended Solution Impurity_Detected Impurity Detected in HPLC Unreacted_SM Unreacted 2,3-Dichloroaniline Impurity_Detected->Unreacted_SM Peak matches starting material Isomers Monochloro Isomers Impurity_Detected->Isomers Peaks with expected m/z for isomers Dimer Dimer Impurity Impurity_Detected->Dimer High MW peak observed Incomplete_Rxn Incomplete Reaction Unreacted_SM->Incomplete_Rxn SM_Impurity Starting Material Impurity Isomers->SM_Impurity Double_Arylation Double N-Arylation Dimer->Double_Arylation Optimize_Conditions Increase Temp/Time Incomplete_Rxn->Optimize_Conditions Check_SM_Purity Verify Starting Material Purity SM_Impurity->Check_SM_Purity Adjust_Stoichiometry Adjust Reactant Ratio Double_Arylation->Adjust_Stoichiometry

Caption: Troubleshooting workflow for common impurities.

References

Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the synthesis of N-arylpiperazines, a critical scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-arylpiperazines?

A1: The primary methods for forming the N-aryl bond in N-arylpiperazine synthesis are:

  • Palladium-catalyzed Buchwald-Hartwig amination: This is a widely used method due to its broad substrate scope and functional group tolerance.[1][2]

  • Copper-catalyzed Ullmann-Goldberg reaction: An alternative to palladium-catalyzed methods, though sometimes requiring harsher reaction conditions.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl halide is activated by electron-withdrawing groups.[1]

Q2: My Buchwald-Hartwig reaction is not working. What are the critical parameters to check?

A2: For a successful Buchwald-Hartwig reaction, critically assess the following:

  • Catalyst and Ligand: Ensure you are using a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) and a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos, especially for challenging substrates like aryl chlorides.[3] The choice of ligand is crucial and often substrate-dependent.[4][5]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[3] Ensure the base is fresh and has been handled under anhydrous conditions.

  • Solvent: Toluene, dioxane, and THF are common solvents.[3] Crucially, the solvent must be anhydrous, as water can deactivate both the catalyst and the base.[3]

  • Temperature: Higher temperatures, often in the range of 80-110 °C, may be necessary to drive the reaction to completion.[3]

  • Inert Atmosphere: These reactions are sensitive to oxygen. Ensure the reaction is set up and run under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am observing the formation of a significant amount of bis-arylated piperazine. How can I prevent this?

A3: The formation of a bis-arylated byproduct is a common issue when using unprotected piperazine.[3] To favor mono-arylation:

  • Use an excess of piperazine: A large excess of piperazine will statistically favor the mono-arylated product.[3]

  • Slow addition of the aryl halide: Adding the aryl halide slowly to the reaction mixture can help maintain a high effective concentration of piperazine relative to the electrophile.[3]

  • Use a mono-protected piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy. The protecting group can be removed in a subsequent step.[3]

Troubleshooting Guide for Low Yield

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inactive Catalyst • Use a fresh source of palladium catalyst and ligand. • Consider using a pre-catalyst for more reliable generation of the active catalytic species.[4]
Inappropriate Ligand • For electron-rich aryl chlorides, use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[3] • For Ullmann couplings, consider diamine ligands like 1,10-phenanthroline.[3]
Insufficiently Strong or Decomposed Base • Use a fresh container of a strong base like NaOtBu, KOtBu, or LiHMDS.[3] • Ensure the base is fully soluble in the reaction solvent.[3] For sensitive substrates, a milder base like Cs₂CO₃ may be beneficial.[3]
Presence of Water or Oxygen • Use anhydrous solvents.[3] • Thoroughly degas the solvent and reaction mixture. • Ensure all glassware is oven-dried. • Maintain a positive pressure of an inert gas (argon or nitrogen).
Low Reaction Temperature • Increase the reaction temperature, as many N-arylpiperazine syntheses require heating between 80-110 °C.[3][6]
Poor Substrate Reactivity (e.g., Aryl Chlorides) • Aryl chlorides can be challenging substrates.[4] Consider switching to the corresponding aryl bromide or iodide if possible, as they are generally more reactive in Buchwald-Hartwig couplings.[4]
Problem 2: Significant Formation of Side Products (e.g., Hydrodehalogenation, Bis-arylation)
Potential Cause Troubleshooting Steps
Bis-arylation of Piperazine • Use a 2-5 fold excess of piperazine.[3] • Add the aryl halide to the reaction mixture slowly via syringe pump. • Use a mono-protected piperazine (e.g., N-Boc-piperazine).[3]
Hydrodehalogenation of Aryl Halide • This can be a competitive side reaction.[2] • Ensure the reaction is strictly anaerobic. • Re-evaluate the ligand and base combination; some ligands are better at promoting reductive elimination over side reactions.[2]
Reaction with Other Nucleophilic Groups • If your substrate contains other nucleophilic functional groups (e.g., phenols), they may compete in the coupling reaction.[4] Consider protecting these groups prior to the N-arylation step.
Problem 3: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Steps
Product is a non-crystalline oil • Attempt purification by flash column chromatography on silica gel.[3] • Consider converting the product to a crystalline salt (e.g., hydrochloride salt) to facilitate purification by recrystallization.[6]
Co-elution of Product with Starting Materials or Byproducts • Optimize the solvent system for column chromatography. • If the product is basic, an acid wash during the workup can help remove basic impurities. Conversely, a basic wash can remove acidic impurities.
Product Loss During Aqueous Workup • If the N-arylpiperazine product has some water solubility, back-extract the aqueous layers multiple times with an organic solvent like ethyl acetate.[3] • Use a brine wash to help break up emulsions and reduce the amount of dissolved water in the organic phase.[3]

Experimental Protocols

Example Protocol for Buchwald-Hartwig Amination:

This protocol is a general guideline for the synthesis of N-(4-methylphenyl)piperazine.[3]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., RuPhos), sodium tert-butoxide (NaOtBu), and piperazine.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for at least 5 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the aryl halide (e.g., 4-chlorotoluene).

  • Heating: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. Reactions are often complete within 10-30 minutes but may require longer times.[3]

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylpiperazine.[3]

Visualizations

Troubleshooting_Workflow start_node Low Yield in N-Arylpiperazine Synthesis problem_node_1 Low or No Conversion start_node->problem_node_1 Identify Problem problem_node_2 Byproduct Formation start_node->problem_node_2 problem_node_3 Purification Issues start_node->problem_node_3 problem_node problem_node cause_node cause_node solution_node solution_node cause_node_1_1 Inactive Catalyst/ Wrong Ligand problem_node_1->cause_node_1_1 Potential Causes cause_node_1_2 Poor Reaction Conditions problem_node_1->cause_node_1_2 solution_node_1_1 Use Fresh Reagents Screen Ligands cause_node_1_1->solution_node_1_1 Solutions solution_node_1_2 Increase Temp. Ensure Anhydrous/ Inert Atmosphere cause_node_1_2->solution_node_1_2 cause_node_2_1 Bis-Arylation problem_node_2->cause_node_2_1 solution_node_2_1 Use Excess Piperazine Use Mono-protected Piperazine cause_node_2_1->solution_node_2_1 cause_node_3_1 Product is an Oil/ Impure problem_node_3->cause_node_3_1 solution_node_3_1 Optimize Chromatography Form a Crystalline Salt cause_node_3_1->solution_node_3_1

Caption: A troubleshooting workflow for low yield in N-arylpiperazine synthesis.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_legend Legend pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition product Ar-NR'R'' amine_complex [L-Pd(II)(Ar)(HNR'R'')]X oa_complex->amine_complex + HNR'R'' amide_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amide_complex - Base-H+X- amide_complex->pd0 amide_complex->product Reductive Elimination key_pd Pd Complex key_prod Product key_reagents Reagents ex_pd Catalyst ex_prod Product ex_reagents Ar-X, Amine, Base aryl_halide Ar-X amine HNR'R'' base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Optimizing reaction conditions for the synthesis of 1-(2,3-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2,3-Dichlorophenyl)piperazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(2,3-Dichlorophenyl)piperazine, providing actionable solutions to optimize reaction conditions and improve outcomes.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common problem that can stem from several factors. Systematically investigating the following can help identify and resolve the issue:

  • Incomplete Reaction: The reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride can be slow.[1][2] Consider extending the reaction time or increasing the temperature within the recommended range (120-220 °C).[1][2] Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal reaction time.

  • Sub-optimal Temperature: The reaction temperature is a critical parameter.[1][2] A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to the formation of byproducts. Experiment with temperatures within the documented successful ranges, for instance, starting at 120°C and gradually increasing to 200°C, to find the sweet spot for your specific setup.[1]

  • Reagent Quality: The purity of starting materials, particularly 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride, is paramount. Impurities can interfere with the reaction and lead to the formation of unwanted side products. Ensure you are using high-purity reagents.

  • Inefficient Cyclization: The cyclization step is crucial for forming the piperazine ring. The choice of solvent and catalysts can significantly impact efficiency. Some protocols recommend the use of catalysts like p-toluene sulfonic acid and phase transfer catalysts such as tetrabutylammonium bromide in a solvent like xylene to improve the yield.[3]

Q2: I am observing a significant amount of impurities in my crude product. How can I minimize their formation?

A2: The formation of impurities is often linked to reaction conditions and the purity of the starting materials. Here are some strategies to minimize them:

  • Control Reaction Temperature: As mentioned, excessive heat can promote side reactions. Maintaining a consistent and optimal temperature throughout the reaction is key.

  • Stoichiometry of Reactants: The molar ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride can influence the product profile.[2] An excess of one reactant may lead to the formation of specific impurities. A 1:1 to 1:2 ratio is often reported, and optimization within this range might be necessary.[2]

  • Inert Atmosphere: While not always explicitly stated, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at high temperatures.

  • Purification of Starting Materials: If you suspect impurities in your starting materials, consider purifying them before use.

Q3: The purification of 1-(2,3-Dichlorophenyl)piperazine is challenging. What are the recommended purification methods?

A3: Effective purification is essential to obtain a high-purity final product. The most common methods involve:

  • Recrystallization: This is a widely used technique for purifying the hydrochloride salt of the product.[1] Solvents such as methanol, ethanol, or a mixture of methanol and water have been reported to be effective for recrystallization, yielding high-purity crystals (HPLC purity >99.5%).[1][4]

  • Solvent Extraction and Washing: After the reaction, a common work-up procedure involves adjusting the pH of the reaction mixture and extracting the product with an organic solvent like ethyl acetate.[3] Washing the organic layer with brine can help remove water-soluble impurities.

  • Column Chromatography: For laboratory-scale synthesis, flash column chromatography can be a powerful tool for separating the desired product from closely related impurities.

Q4: What are the safety considerations when working with the reagents for this synthesis?

A4: Safety is a top priority in any chemical synthesis. Key safety considerations for this reaction include:

  • Toxicity of Reagents: Bis(2-chloroethyl)amine hydrochloride is a toxic compound and should be handled with extreme care in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Corrosive Reagents: Thionyl chloride, sometimes used in the synthesis of bis(2-chloroethyl)amine, is highly corrosive and reacts violently with water. Handle it with caution.

  • High Temperatures: The reaction is often carried out at high temperatures, posing a risk of burns. Use appropriate heating equipment and take necessary precautions.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Summary of Reaction Conditions

The following table summarizes various reported reaction conditions for the synthesis of 1-(2,3-Dichlorophenyl)piperazine, providing a comparative overview for experimental design.

Starting MaterialReagentSolventCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Purity (HPLC)Reference
2,3-Dichloroanilinebis(2-chloroethyl)amineXylenep-Toluene sulfonic acid, Tetrabutylammonium bromide130-1354888Not Specified[3]
2,3-Dichloroanilinebis(2-chloroethyl)amine hydrochlorideNone (neat)None1203459.599.62%[1][4]
2,3-Dichloroanilinebis(2-chloroethyl)amine hydrochlorideNone (neat)None1601264.099.58%[1][4]
2,3-Dichloroanilinebis(2-chloroethyl)amine hydrochlorideNone (neat)None200465.699.67%[1]
DiethanolamineHydrogen bromide, 2,3-dichloroanilineNone (neat)None130-150Not Specified65.699.56%[5]
2,3-Dichloronitrobenzenebis(2-chloroethyl)amine hydrochlorideDiethylene glycol etherIron powder, Ammonium chloride, Potassium iodide, Tetrabutylammonium bromide1302068.099.0%[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis from 2,3-Dichloroaniline and bis(2-chloroethyl)amine in Xylene[3]

  • To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) and bis(2-chloroethyl)amine (8.7g, 61.72 mmol) in xylene (150 mL), add p-toluene sulfonic acid (1.17g, 6.17 mmol) and tetrabutylammonium bromide (1.5g, 6.17 mmol).

  • Heat the reaction mixture at 130-135 °C for 48 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 6-7 with aqueous ammonia.

  • Extract the organic compounds with ethyl acetate.

  • Dry the organic layer with sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Neat Synthesis from 2,3-Dichloroaniline and bis(2-chloroethyl)amine hydrochloride[1]

  • In a reaction kettle, add 2,3-dichloroaniline (100 kg).

  • Heat the liquid to 100 °C while stirring.

  • Add bis(2-chloroethyl)amine hydrochloride solid (110 kg) in 5 batches, maintaining the temperature at 100 °C.

  • Increase the temperature to 120 °C and maintain for 34 hours.

  • Stop heating and add n-butanol (200 kg).

  • Reflux and stir for 1 hour.

  • Cool the mixture to induce crystallization.

  • Centrifuge to collect the crude product.

  • Purify the crude product by recrystallization from methanol (300 kg).

  • Cool, centrifuge, and dry to obtain 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow reagents Reagents (2,3-Dichloroaniline, bis(2-chloroethyl)amine HCl) reaction Cyclization Reaction (Heating) reagents->reaction Solvent, Catalyst workup Aqueous Work-up (pH adjustment, Extraction) reaction->workup Cooling purification Purification (Recrystallization) workup->purification Crude Product product Final Product 1-(2,3-Dichlorophenyl)piperazine purification->product Pure Product

Caption: General experimental workflow for the synthesis of 1-(2,3-Dichlorophenyl)piperazine.

troubleshooting_low_yield start Low Yield Observed check_reaction_completion Check Reaction Completion (TLC/HPLC) start->check_reaction_completion incomplete Incomplete check_reaction_completion->incomplete increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes check_reagent_purity Check Reagent Purity incomplete->check_reagent_purity No increase_time_temp->check_reaction_completion impure Impure check_reagent_purity->impure purify_reagents Purify Starting Materials impure->purify_reagents Yes optimize_stoichiometry Optimize Stoichiometry impure->optimize_stoichiometry No purify_reagents->check_reaction_completion yield_improved Yield Improved optimize_stoichiometry->yield_improved

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Technical Support Center: Purification of Crude 1-(2,3-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-(2,3-Dichlorophenyl)piperazine (DCPP). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 1-(2,3-Dichlorophenyl)piperazine?

A1: Crude DCPP, particularly when synthesized from 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride, can contain several process-related impurities. The most common include:

  • Unreacted Starting Materials: 2,3-dichloroaniline.

  • Isomeric Impurities: 1-(2-chlorophenyl)piperazine and 1-(3-chlorophenyl)piperazine may be present if the starting chloroaniline contains isomeric impurities.

  • Over-alkylation Products: Dimerization of the product can lead to the formation of 1-(2,3-chlorophenyl)piperazine dimer hydrochloride.[1]

  • Solvent Residues: Residual solvents from the reaction and initial work-up, such as n-butanol or methanol.[2][3]

Q2: What are the recommended methods for purifying crude DCPP?

A2: The most common and effective method for purifying crude DCPP is recrystallization. This technique is often sufficient to achieve high purity ( >99.5%) when optimized.[2][4] The choice of solvent is critical for successful recrystallization.

Q3: Which solvents are best for the recrystallization of DCPP?

A3: Protic solvents are generally used for the recrystallization of DCPP hydrochloride.[2] Commonly reported and effective solvent systems include:

  • Methanol[2][3]

  • A mixed solvent system of methanol and water (e.g., 10:1 v/v)[3][5]

  • n-Butanol is often used as a solvent for the initial crystallization from the reaction mixture.[2][3]

Q4: How can I assess the purity of my DCPP sample?

A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of DCPP and quantifying related substances.[2][4] A reversed-phase C18 column with gradient elution using a mobile phase of acetonitrile and a phosphate buffer is a common setup.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude DCPP.

Problem 1: The crude product is an oil and does not crystallize.

  • Possible Cause: Presence of significant amounts of impurities that are inhibiting crystallization. The product may also have a low melting point or be a salt that is hygroscopic.

  • Solution 1: Convert to the free base and back to the salt. If you have the hydrochloride salt as an oil, you can neutralize it with a base (e.g., aqueous sodium hydroxide) to form the free base of DCPP. The free base can then be extracted with an organic solvent (e.g., ethyl acetate), dried, and the solvent evaporated. The purified free base can then be re-converted to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., isopropanol or ether), which often results in a crystalline product.

  • Solution 2: Solvent Trituration. Try triturating the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can sometimes induce crystallization.

  • Solution 3: Seeding. If you have a small amount of pure, crystalline DCPP, you can add a seed crystal to the supersaturated solution to initiate crystallization.

Problem 2: Crystallization is very slow or does not occur upon cooling.

  • Possible Cause: The solution may not be sufficiently saturated, or there may be no nucleation sites for crystal growth.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

    • Seeding: Add a small crystal of pure DCPP to the solution.

  • Solution 2: Reduce the Volume of Solvent. If too much solvent was used, carefully evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.

  • Solution 3: Cool to a Lower Temperature. If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or a refrigerator.

Problem 3: The recrystallized product has a low melting point and a broad melting range.

  • Possible Cause: The product is still impure.

  • Solution 1: Repeat the Recrystallization. A second recrystallization is often necessary to achieve high purity.

  • Solution 2: Use a Different Solvent System. If repeated recrystallization from the same solvent does not improve purity, try a different solvent or a two-solvent system. For a two-solvent system, dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to make it clear again and allow it to cool slowly.

Problem 4: HPLC analysis shows persistent impurities, particularly isomeric ones.

  • Possible Cause: Isomeric impurities, such as 1-(2-chlorophenyl)piperazine or 1-(3-chlorophenyl)piperazine, can be difficult to remove by simple recrystallization due to similar solubility profiles.

  • Solution 1: Fractional Crystallization. This involves multiple, careful recrystallization steps, where the crystals are collected in fractions. Each fraction is then analyzed by HPLC to identify the purest fractions, which are then combined.

  • Solution 2: Preparative Chromatography. If high levels of isomeric impurities persist, preparative HPLC or column chromatography on silica gel may be necessary. For basic compounds like DCPP, it is often beneficial to use a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) to prevent peak tailing on silica gel.

  • Solution 3: Salt Formation with a Different Acid. Forming a salt with a different acid (e.g., picric acid) can sometimes lead to crystals with different lattice structures and solubilities, allowing for better separation of isomers.[6]

Data Presentation

Table 1: Summary of Purification Data from Patent Literature

Patent ReferenceStarting MaterialPurification MethodSolvent(s)Purity (HPLC)Yield
CN102807536B[2]2,3-dichloroanilineCrystallizationn-Butanol, then Methanol99.62%59.5%
CN102807536B[2]2,3-dichloroanilineCrystallizationn-Butanol, then Methanol/Water (10:1)99.58%64.0%
CN102807536B[2]2,3-dichloroanilineCrystallizationn-Butanol, then Methanol/Water (10:1)99.67%65.6%

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of DCPP Hydrochloride from Methanol

  • Dissolution: Place the crude DCPP hydrochloride in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling while stirring. Continue adding methanol dropwise until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the weight of the crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase A: Acetonitrile/Disodium hydrogen phosphate buffer.

  • Mobile Phase B: Acetonitrile/Phosphoric acid.[1]

  • Gradient Elution: A suitable gradient program should be developed to separate the main peak from all potential impurities.

  • Detection Wavelength: 254 nm.[1]

  • Column Temperature: 30 °C.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Sample Preparation: Accurately weigh and dissolve the DCPP sample in the mobile phase or a suitable solvent to a known concentration.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude DCPP Crude DCPP Dissolution Dissolution Crude DCPP->Dissolution Add Solvent & Heat Hot Filtration Hot Filtration Dissolution->Hot Filtration If Insoluble Impurities Crystallization Crystallization Dissolution->Crystallization If No Insoluble Impurities Hot Filtration->Crystallization Isolation Isolation Crystallization->Isolation Vacuum Filtration Drying Drying Isolation->Drying Vacuum Oven Pure DCPP Pure DCPP Drying->Pure DCPP HPLC Analysis HPLC Analysis Pure DCPP->HPLC Analysis Purity Check

Caption: General workflow for the purification of crude DCPP by recrystallization.

Troubleshooting_Logic Crude Product Crude Product Oily Product Is the product an oil? Crude Product->Oily Product Convert to Free Base Convert to Free Base Oily Product->Convert to Free Base Yes Recrystallize Salt Recrystallize Salt Oily Product->Recrystallize Salt No Convert to Free Base->Recrystallize Salt Persistent Impurities Persistent Impurities? Recrystallize Salt->Persistent Impurities Fractional Crystallization Fractional Crystallization Persistent Impurities->Fractional Crystallization Yes Pure Product Pure Product Persistent Impurities->Pure Product No Preparative Chromatography Preparative Chromatography Fractional Crystallization->Preparative Chromatography If still impure Preparative Chromatography->Pure Product

Caption: Troubleshooting decision tree for DCPP purification.

References

Side reactions to avoid in the synthesis of dichlorophenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of dichlorophenylpiperazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for dichlorophenylpiperazines?

A1: The most prevalent methods for synthesizing dichlorophenylpiperazines are the Buchwald-Hartwig amination and direct cyclization reactions. The Buchwald-Hartwig amination involves a palladium-catalyzed cross-coupling of a dichlorinated aryl halide with piperazine.[1] Direct cyclization typically involves the reaction of a dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[2] A less common method is the Ullmann condensation, which uses a copper catalyst.[3]

Q2: What are the primary side reactions to be aware of during the synthesis of dichlorophenylpiperazines?

A2: The key side reactions of concern are:

  • Double Arylation: In this reaction, a second molecule of the dichlorophenyl group attaches to the other nitrogen of the piperazine ring, forming an undesired bis(dichlorophenyl)piperazine byproduct. This is a common issue when using unprotected piperazine.[1]

  • Hydrodehalogenation: This side reaction involves the replacement of one of the chlorine atoms on the aromatic ring with a hydrogen atom, leading to a monochlorophenylpiperazine impurity.[1] This is particularly problematic in palladium-catalyzed reactions.[4][5]

  • Formation of other impurities: Depending on the synthetic route, other impurities can arise from starting materials or side reactions involving the solvent or base.[6]

Q3: How can I minimize the formation of the double arylation product?

A3: To minimize double arylation, it is highly recommended to use a mono-protected piperazine, such as N-Boc-piperazine.[1] The protecting group can be removed in a subsequent step. Alternatively, using a large excess of piperazine can also favor the mono-arylated product, but this may complicate purification.

Q4: What factors influence the rate of hydrodehalogenation?

A4: Hydrodehalogenation is influenced by several factors in palladium-catalyzed reactions:

  • Catalyst System: Highly active palladium catalysts can sometimes favor the dehalogenation pathway.[4]

  • Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can help suppress dehalogenation.[4][5]

  • Base: Stronger bases can sometimes promote the formation of palladium-hydride species that lead to dehalogenation.[4]

  • Solvent: Solvents like dioxane and DMF have been reported to promote dehalogenation more than solvents like toluene.[7]

  • Temperature: Higher reaction temperatures can increase the rate of dehalogenation.[4]

Troubleshooting Guides

Issue 1: Significant amount of double arylation product observed.

Troubleshooting Workflow:

start High Double Arylation decision1 Is mono-protected piperazine being used? start->decision1 action1 Use N-Boc-piperazine instead of piperazine. decision1->action1 No decision2 Is a large excess of piperazine used? decision1->decision2 Yes end Double Arylation Minimized action1->end action2 Increase the molar ratio of piperazine to aryl halide (e.g., >5 equivalents). decision2->action2 No action3 Optimize reaction conditions (lower temperature, shorter reaction time). decision2->action3 Yes action2->end action3->end

Caption: Troubleshooting workflow for minimizing double arylation.

Detailed Steps:

  • Protecting Group Strategy: The most effective way to prevent double arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group blocks one of the nitrogen atoms, preventing it from reacting. The protecting group can be easily removed later under acidic conditions.[1]

  • Molar Ratio Adjustment: If using unprotected piperazine is unavoidable, increasing the molar excess of piperazine relative to the dichlorophenyl halide can statistically favor the formation of the mono-substituted product. However, this will necessitate a more rigorous purification process to remove the excess piperazine.

  • Reaction Condition Optimization: Lowering the reaction temperature and shortening the reaction time can sometimes reduce the rate of the second arylation reaction more than the first, thus improving the yield of the desired mono-arylated product.

Issue 2: Presence of hydrodehalogenation byproducts.

Troubleshooting Workflow:

start Hydrodehalogenation Observed decision1 Review Ligand Choice start->decision1 action1 Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos). decision1->action1 decision2 Evaluate Base action1->decision2 action2 Screen weaker bases (e.g., K2CO3, Cs2CO3). decision2->action2 decision3 Consider Solvent action2->decision3 action3 Change solvent to toluene from dioxane or DMF. decision3->action3 decision4 Adjust Temperature action3->decision4 action4 Lower the reaction temperature. decision4->action4 end Dehalogenation Minimized action4->end

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Detailed Steps:

  • Ligand Selection: The choice of phosphine ligand in Buchwald-Hartwig amination is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos can promote the desired C-N bond formation and suppress the competing hydrodehalogenation pathway.[4][5]

  • Base Screening: Strong bases can sometimes facilitate the formation of palladium-hydride species that are responsible for hydrodehalogenation. Consider screening weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as alternatives to strong bases like sodium tert-butoxide (NaOtBu).[4]

  • Solvent Optimization: The reaction solvent can significantly influence the extent of hydrodehalogenation. Aprotic, non-polar solvents like toluene are often preferred over polar aprotic solvents such as DMF or dioxane, which have been shown to promote this side reaction.[7]

  • Temperature Control: Lowering the reaction temperature can often disfavor the hydrodehalogenation pathway, which may have a higher activation energy than the desired amination reaction.[4]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination using N-Boc-piperazine

This protocol is designed to minimize both double arylation and hydrodehalogenation side reactions.

Materials:

  • 1-Bromo-2,3-dichlorobenzene

  • N-Boc-piperazine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-bromo-2,3-dichlorobenzene (1.0 equiv.) and N-Boc-piperazine (1.2 equiv.).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Cyclization of 2,3-Dichloroaniline

This protocol provides a direct route to 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Materials:

  • 2,3-Dichloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

Procedure:

  • In a reaction vessel equipped for heating and stirring, add 2,3-dichloroaniline.

  • Heat the 2,3-dichloroaniline to 100 °C with stirring.

  • Add bis(2-chloroethyl)amine hydrochloride in portions.

  • Increase the temperature to 120-220 °C and maintain for 4-34 hours.[2] The optimal temperature and time will depend on the scale and specific equipment.

  • After the reaction is complete, cool the mixture.

  • Add a suitable solvent such as n-butanol and reflux for 1 hour.[8]

  • Cool the mixture to induce crystallization of the product as the hydrochloride salt.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain the pure 1-(2,3-dichlorophenyl)piperazine hydrochloride.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Cyclization of 2,3-Dichloroaniline

ParameterExample 1[8]Example 2[9]Example 3[2]
2,3-Dichloroaniline 100 kg100 kg100 kg
Bis(2-chloroethyl)amine HCl 110 kg165 kg200 kg
Reaction Temperature 120 °C160 °C200 °C
Reaction Time 34 hours12 hours4 hours
Purity (HPLC) 99.62%99.58%99.67%
Yield 59.5%64.0%65.6%

Table 2: General Recommendations for Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination

ParameterCondition to Favor AminationRationale
Ligand Bulky, electron-rich (e.g., XPhos, SPhos)Promotes reductive elimination of the desired product.[4]
Base Weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃)Reduces the formation of Pd-H species.[4]
Solvent Aprotic, non-polar (e.g., Toluene)Less likely to promote dehalogenation compared to polar aprotic solvents.[7]
Temperature Lower temperatureDisfavors the dehalogenation pathway which often has a higher activation energy.[4]

Signaling Pathways and Logical Relationships

cluster_main Buchwald-Hartwig Amination: Desired Pathway vs. Side Reactions pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Dichlorophenyl Halide aryl_halide->oxidative_addition double_arylation Second Arylation aryl_halide->double_arylation piperazine Piperazine (or N-Boc-piperazine) ligand_exchange Ligand Exchange piperazine->ligand_exchange base Base base->ligand_exchange pd_intermediate Ar-Pd(II)-X Intermediate oxidative_addition->pd_intermediate pd_intermediate->ligand_exchange pd_hydride Pd-H Species pd_intermediate->pd_hydride Side Reaction Pathway (promoted by strong base, high temp, certain solvents) amine_complex [Ar-Pd(II)-Piperazine] Complex ligand_exchange->amine_complex reductive_elimination Reductive Elimination amine_complex->reductive_elimination product Dichlorophenylpiperazine (Desired Product) reductive_elimination->product product->pd0 Catalyst Regeneration product->double_arylation If unprotected piperazine is used dehalogenation Hydrodehalogenation pd_hydride->dehalogenation dehalogenated_product Monochlorophenylpiperazine (Side Product) dehalogenation->dehalogenated_product double_arylation_product Bis(dichlorophenyl)piperazine (Side Product) double_arylation->double_arylation_product

Caption: Reaction pathways in Buchwald-Hartwig amination.

References

Technical Support Center: Aripiprazole and Intermediates HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of aripiprazole and its intermediates. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic analyses.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of aripiprazole and its related compounds.

Problem Potential Cause Suggested Solution
Poor Resolution Between Aripiprazole and Impurities Inadequate mobile phase composition.Optimize the mobile phase. A common starting point is a gradient elution with a mixture of an aqueous phase (e.g., 0.2% trifluoroacetic acid in water or a phosphate buffer) and an organic modifier like methanol or acetonitrile.[1][2][3] Adjusting the gradient slope or the final organic phase concentration can improve separation.
Incorrect column selection.Ensure the use of a suitable reversed-phase column. C18 columns, such as Zorbax C18 or Inertsil ODS, are frequently reported to provide successful separation.[1][2][4]
Inappropriate flow rate.Optimize the flow rate. A typical flow rate is around 1.0 to 1.5 mL/min.[2][5] A lower flow rate can sometimes enhance resolution but will increase run time.
Peak Tailing for Aripiprazole or Basic Intermediates Secondary interactions with residual silanols on the column packing.Use a base-deactivated column or add a competing base, like triethylamine, to the mobile phase in low concentrations. Adjusting the mobile phase pH to a lower value (e.g., around 3.0 with orthophosphoric acid) can also help by ensuring basic compounds are protonated.[3]
Column overload.Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.
Presence of a void at the column inlet.If the problem persists and is accompanied by a drop in pressure, consider replacing the column.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Premixing the mobile phase components can improve reproducibility.
Fluctuations in column temperature.Use a column oven to maintain a constant and controlled temperature (e.g., 25°C or 40°C).[1][2]
Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.
Ghost Peaks or Extraneous Peaks Contaminated mobile phase or glassware.Use high-purity solvents and reagents. Filter the mobile phase before use. Ensure all glassware is scrupulously clean.
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler method. Injecting a blank solvent run can help identify carryover.
Sample degradation.Aripiprazole is known to be stable in solution for at least 48 hours at ambient temperature.[1] However, if degradation is suspected, prepare fresh samples and standards. Forced degradation studies have shown that aripiprazole can degrade under oxidative and hydrolytic stress.[1][6][7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for aripiprazole and its impurities?

A1: A robust starting point is a reversed-phase HPLC method using a C18 column (e.g., 150 x 4.6 mm, 5 µm). A gradient elution with a mobile phase consisting of an acidified aqueous component (e.g., 0.2% TFA in water) and an organic component (e.g., methanol or acetonitrile) is often effective.[1] Detection is typically performed at 254 nm for aripiprazole, while impurities may be more sensitive at lower wavelengths like 224 nm.[2]

Q2: How can I improve the peak shape of aripiprazole?

A2: Peak tailing for aripiprazole, a basic compound, is a common issue. To improve peak shape, consider the following:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) with an acid like orthophosphoric acid or trifluoroacetic acid will ensure the analyte is in its protonated form, which often leads to better peak symmetry.[3]

  • Column Choice: Employ a modern, high-purity silica column with end-capping to minimize interactions with residual silanols.

  • Sample Solvent: Dissolve the sample in the initial mobile phase composition to avoid peak distortion due to solvent mismatch.

Q3: What are the common intermediates of aripiprazole that I should be looking for?

A3: Common process intermediates and potential impurities include 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (Imp-A), 1-(2,3-dichlorophenyl) piperazine hydrochloride (Imp-B), and 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Imp-C).[1]

Q4: My method was working fine, but now I'm seeing poor resolution. What should I check first?

A4: If a previously validated method is failing, start by checking the most common sources of variability:

  • Mobile Phase Preparation: Remake the mobile phase, paying close attention to the correct proportions and pH.

  • Column Health: The column may be nearing the end of its life. Try flushing the column or replacing it with a new one of the same type.

  • System Suitability: Check your system suitability parameters (e.g., retention time, peak area, tailing factor) for a standard injection to see if they are within the established limits.

Experimental Protocol: Stability-Indicating RP-HPLC Method for Aripiprazole

This protocol is a representative method for the separation of aripiprazole from its potential impurities.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions

Parameter Condition
Column Zorbax C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.2% Trifluoroacetic acid in water
Mobile Phase B 0.2% Trifluoroacetic acid in Methanol
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve a known amount of aripiprazole reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample containing aripiprazole and its intermediates in the same diluent to a similar concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes typical retention times for aripiprazole and some of its impurities based on a reported method.[1]

Compound Retention Time (min)
Impurity A~2.0
Impurity B~4.4
Aripiprazole~13.5
Impurity C~14.4

Visualizations

TroubleshootingWorkflow start Start: Poor HPLC Separation check_resolution Poor Resolution? start->check_resolution check_peak_shape Poor Peak Shape? check_resolution->check_peak_shape No optimize_mp Optimize Mobile Phase (Gradient, pH) check_resolution->optimize_mp Yes check_retention_time Variable Retention Times? check_peak_shape->check_retention_time No adjust_ph Adjust Mobile Phase pH check_peak_shape->adjust_ph Yes prepare_fresh_mp Prepare Fresh Mobile Phase check_retention_time->prepare_fresh_mp Yes end End: Improved Separation check_retention_time->end No change_column Change Column (Different Stationary Phase) optimize_mp->change_column optimize_flow Adjust Flow Rate change_column->optimize_flow optimize_flow->end reduce_load Reduce Sample Load adjust_ph->reduce_load check_column_void Check for Column Void reduce_load->check_column_void check_column_void->end control_temp Use Column Oven prepare_fresh_mp->control_temp equilibrate_column Ensure Proper Equilibration control_temp->equilibrate_column equilibrate_column->end

Caption: Troubleshooting workflow for common HPLC separation issues.

ExperimentalWorkflow prep_mp 1. Prepare Mobile Phases (Aqueous & Organic) prep_samples 2. Prepare Standard & Sample Solutions prep_mp->prep_samples filter_solutions 3. Filter All Solutions (0.45 µm) prep_samples->filter_solutions setup_hplc 4. Set Up HPLC System (Column, Temp, Flow Rate) filter_solutions->setup_hplc equilibrate 5. Equilibrate Column setup_hplc->equilibrate inject_samples 6. Inject Samples & Standards equilibrate->inject_samples acquire_data 7. Acquire Chromatographic Data inject_samples->acquire_data process_data 8. Process Data (Integration, Quantification) acquire_data->process_data report_results 9. Report Results process_data->report_results

Caption: A typical experimental workflow for HPLC analysis.

References

Technical Support Center: Analysis of 1-(2,3-Dichlorophenyl)piperazine Synthesis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry to identify byproducts in the synthesis of 1-(2,3-Dichlorophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and exact mass of 1-(2,3-Dichlorophenyl)piperazine?

A1: The molecular formula for 1-(2,3-Dichlorophenyl)piperazine is C₁₀H₁₂Cl₂N₂.[1][2] Its average molecular weight is approximately 231.12 g/mol .[1][2] For high-resolution mass spectrometry, the expected monoisotopic mass of the neutral molecule is 230.0378 Da. In positive ion mode, the protonated molecule [M+H]⁺ would have an m/z of approximately 231.0451.

Q2: What are the common byproducts to expect in the synthesis of 1-(2,3-Dichlorophenyl)piperazine?

A2: Common byproducts can arise from incomplete reactions, side reactions, or impurities in the starting materials. These may include:

  • Unreacted Starting Materials: 2,3-dichloroaniline.

  • Positional Isomers: 1-(2,4-Dichlorophenyl)piperazine, 1-(2,5-Dichlorophenyl)piperazine, 1-(3,4-Dichlorophenyl)piperazine, 1-(2-chlorophenyl)piperazine, and 1-(3-chlorophenyl)piperazine.

  • Over-alkylation Products: Dimerization of the piperazine ring or further substitution on the phenyl ring.

  • Hydroxylated Species: Introduction of a hydroxyl group on the phenyl ring.

Q3: What are the characteristic isotopic patterns for chlorine-containing compounds in mass spectrometry?

A3: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern for chlorine-containing ions in the mass spectrum. For a molecule with two chlorine atoms, such as 1-(2,3-Dichlorophenyl)piperazine, you will observe a cluster of peaks for the molecular ion:

  • The [M]⁺ peak (containing two ³⁵Cl atoms).

  • The [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom), which will be about 65% of the intensity of the [M]⁺ peak.

  • The [M+4]⁺ peak (containing two ³⁷Cl atoms), which will be about 10% of the intensity of the [M]⁺ peak. This distinctive pattern is a powerful tool for identifying chlorine-containing compounds.

Q4: What are the expected fragmentation patterns for 1-(2,3-Dichlorophenyl)piperazine in MS/MS analysis?

A4: The fragmentation of phenylpiperazine derivatives typically involves cleavage of the piperazine ring and the bond connecting it to the phenyl group.[3][4] Common fragmentation pathways include:

  • Loss of the ethylene group (-C₂H₄) from the piperazine ring.

  • Cleavage of the piperazine ring to produce characteristic fragments with m/z values of 56, 70, and 119.[3]

  • Cleavage of the C-N bond between the phenyl group and the piperazine ring, leading to a dichlorophenyl fragment ion.

Troubleshooting Guides

Scenario 1: No peak corresponding to the target compound is observed.

Possible Cause Troubleshooting Step
Incorrect Mass Spectrometer Settings Verify the mass range is set correctly to include the expected m/z of the protonated molecule (~231). Ensure the ionization source is turned on and parameters (e.g., capillary voltage, gas flow) are appropriate.[5][6]
Sample Preparation Issue Confirm the sample was properly dissolved and diluted. Highly concentrated samples can cause ion suppression.[5] Ensure the final sample solution is compatible with the mobile phase to prevent precipitation.
LC Method Issue Check if the compound is eluting from the column. Perform a flow injection analysis (FIA) by injecting the sample directly into the mass spectrometer without the LC column to confirm the compound can be ionized.
Instrument Malfunction Check for leaks in the system.[6] Ensure the autosampler is functioning correctly and injecting the sample.[6]

Scenario 2: The observed mass does not match the expected mass.

Possible Cause Troubleshooting Step
Adduct Formation In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile ([M+ACN+H]⁺).[7][8][9] Calculate the expected m/z for these common adducts and check the spectrum.
Incorrect Isotope Peak Due to the chlorine isotope pattern, you might be looking at the [M+2]⁺ or [M+4]⁺ peak instead of the monoisotopic [M]⁺ peak. Verify the entire isotopic cluster is present.
Mass Spectrometer Calibration Ensure the mass spectrometer is properly calibrated.[5] Run a calibration standard to check the mass accuracy.
Unexpected Byproduct The observed peak may correspond to a byproduct with a different molecular weight. Refer to the byproduct table below and consider potential side reactions.

Scenario 3: Multiple peaks are observed, making byproduct identification difficult.

Possible Cause Troubleshooting Step
Co-elution of Isomers Positional isomers of dichlorophenylpiperazine may have very similar retention times. Optimize the LC gradient to improve separation.[10] Consider using a different column chemistry.
In-source Fragmentation High source temperatures or voltages can cause the parent molecule to fragment in the ion source. Reduce the source energy to minimize this effect.
Sample Complexity The reaction mixture may contain numerous byproducts. Utilize MS/MS (tandem mass spectrometry) to fragment the ions of interest and compare their fragmentation patterns to that of the standard. This can help distinguish between isomers and other byproducts.[3]

Data Presentation

Table 1: Expected m/z Values for 1-(2,3-Dichlorophenyl)piperazine and Potential Byproducts

Compound Molecular Formula Monoisotopic Mass (Da) [M+H]⁺ (m/z) [M+Na]⁺ (m/z)
1-(2,3-Dichlorophenyl)piperazineC₁₀H₁₂Cl₂N₂230.0378231.0451253.0270
2,3-DichloroanilineC₆H₅Cl₂N160.9799161.9872183.9691
1-(2-Chlorophenyl)piperazineC₁₀H₁₃ClN₂196.0767197.0840219.0659
1-(3-Chlorophenyl)piperazineC₁₀H₁₃ClN₂196.0767197.0840219.0659
Dimer of 1-(2,3-Dichlorophenyl)piperazineC₂₀H₂₂Cl₄N₄458.0599459.0672481.0491

Experimental Protocols

Sample Preparation for LC-MS Analysis

  • Reaction Quenching: Take an aliquot of the reaction mixture and quench it with a suitable solvent (e.g., methanol or acetonitrile).

  • Dilution: Dilute the quenched sample significantly with the initial mobile phase solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid). A dilution factor of 1:1000 or higher is a good starting point to avoid detector saturation and ion suppression.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

LC-MS/MS Method

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds with a range of polarities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Scan Mode: Full scan mode (e.g., m/z 100-600) to identify all ions present.

  • MS/MS Analysis: For structural confirmation, perform product ion scans on the m/z values corresponding to the expected parent compound and potential byproducts. Use a collision energy of around 20-40 eV as a starting point and optimize for characteristic fragmentation.[3]

Visualizations

Synthesis_and_Byproduct_Formation bis(2-chloroethyl)amine bis(2-chloroethyl)amine Reaction Reaction bis(2-chloroethyl)amine->Reaction Reactant 1-(2,3-Dichlorophenyl)piperazine 1-(2,3-Dichlorophenyl)piperazine Reaction->1-(2,3-Dichlorophenyl)piperazine Main Product Side_Reactions Side_Reactions Reaction->Side_Reactions Leads to Unreacted_Starting_Materials Unreacted_Starting_Materials Reaction->Unreacted_Starting_Materials Incomplete Positional_Isomers Positional_Isomers Side_Reactions->Positional_Isomers e.g. Dimerization Dimerization Side_Reactions->Dimerization e.g.

Caption: Synthetic pathway and potential byproduct formation.

MS_Analysis_Workflow Sample_Preparation Sample Preparation (Dilution, Filtration) LC_Separation LC Separation (C18 Column) Sample_Preparation->LC_Separation MS_Detection MS Detection (Full Scan, ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Identify_Target Identify Target Product (m/z, Isotope Pattern) Data_Analysis->Identify_Target Identify_Byproducts Identify Byproducts (Unexpected m/z) Data_Analysis->Identify_Byproducts MSMS_Confirmation MS/MS Confirmation (Fragmentation Pattern) Identify_Byproducts->MSMS_Confirmation

Caption: Analytical workflow for byproduct identification.

References

Optimizing the cyclization step in 1-(2,3-Dichlorophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cyclization step in the synthesis of 1-(2,3-Dichlorophenyl)piperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-(2,3-dichlorophenyl)piperazine via the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.

Issue 1: Low Yield of 1-(2,3-Dichlorophenyl)piperazine

  • Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:

    • Reaction Temperature and Time: The cyclization reaction is highly sensitive to temperature and duration. Insufficient heat or time may lead to incomplete reaction, while excessive heat or prolonged reaction can cause degradation and byproduct formation.[1][2] It is crucial to find the optimal balance.

    • Reagent Stoichiometry: The molar ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is a critical parameter. An inappropriate ratio can result in unreacted starting materials or the formation of undesired side products.[2][3]

    • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. High-boiling point solvents are often used to achieve the necessary reaction temperatures.[4][5]

    • Purity of Starting Materials: The purity of the reactants, particularly bis(2-chloroethyl)amine hydrochloride, is essential. Impurities can lead to side reactions and lower the overall yield.

Issue 2: Formation of Impurities and Byproducts

  • Question: I am observing significant impurities in my final product. What are the common byproducts and how can I minimize their formation?

  • Answer: The primary challenge in this synthesis is controlling the formation of byproducts. Common impurities can include unreacted starting materials and products from side reactions.

    • Side Reactions: Bis(2-chloroethyl)amine is a reactive compound that can undergo self-cyclization or react with other species present in the reaction mixture.[5][6]

    • Purification: Proper work-up and purification steps are crucial for removing impurities. Recrystallization from a suitable solvent system, such as methanol or a methanol/water mixture, is a common and effective method for obtaining high-purity 1-(2,3-dichlorophenyl)piperazine hydrochloride.[1][2]

Issue 3: Reaction Not Proceeding to Completion

  • Question: My reaction seems to be sluggish or stall before all the starting material is consumed. What can I do to drive the reaction to completion?

  • Answer: A stalled reaction can be frustrating. Here are some troubleshooting steps:

    • Temperature Increase: Gradually increasing the reaction temperature can help overcome the activation energy barrier and push the reaction forward. However, this should be done cautiously while monitoring for byproduct formation.[5]

    • Catalyst Addition: In some cases, the addition of a catalyst, such as p-toluene sulfonic acid or a phase transfer catalyst like tetrabutylammonium bromide, can accelerate the reaction rate.[7]

    • Solvent Polarity: Switching to a more polar solvent might increase the reaction rate, but this could also favor the formation of undesired byproducts.[5] Careful optimization is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(2,3-dichlorophenyl)piperazine?

A1: The most widely reported method involves the cyclization reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine or its hydrochloride salt.[1][3][8] Alternative routes include the reaction of 2,3-dichloroaniline with diethanolamine in the presence of a halogenating agent.[8][9]

Q2: What are the optimal reaction conditions for the cyclization of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride?

A2: Optimal conditions can vary, but generally, the reaction is carried out at high temperatures, ranging from 120°C to 220°C.[1][3] The reaction time can range from a few hours to over 30 hours, depending on the temperature and other parameters.[1][2] The molar ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is typically in the range of 1:0.8 to 1:2.0.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the consumption of starting materials and the formation of the product and any byproducts.[10] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.

Q4: What are the safety precautions I should take when working with bis(2-chloroethyl)amine hydrochloride?

A4: Bis(2-chloroethyl)amine hydrochloride is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. It is toxic if inhaled, ingested, or absorbed through the skin and is a suspected mutagen.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

2,3-dichloroaniline (kg)bis(2-chloroethyl)amine HCl (kg)Reaction Temp (°C)Reaction Time (h)Post-treatment SolventRefining SolventYield (%)Purity (HPLC) (%)Reference
10011012034n-butanolMethanol59.599.62[1][2]
10016516012n-butanolMethanol/Water (10:1)64.099.58[1][2]
1002002004n-butanolMethanol/Water (10:1)65.699.67[1][2]

Experimental Protocols

Protocol 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride [1][2]

  • Charging Reactants: In a suitable reaction vessel, charge 100 kg of 2,3-dichloroaniline.

  • Heating: Begin stirring and heat the 2,3-dichloroaniline to 100°C.

  • Addition of Second Reactant: While maintaining the temperature at 100°C, add 165 kg of bis(2-chloroethyl)amine hydrochloride solid in portions.

  • Cyclization Reaction: After the addition is complete, increase the temperature to 160°C and maintain it for 12 hours.

  • Work-up: Stop heating and carefully vent any evolved gases. Add 230 kg of n-butanol and stir under reflux for 1 hour.

  • Crystallization: Cool the mixture to induce crystallization.

  • Isolation of Crude Product: Isolate the crude product by centrifugation.

  • Purification: Refine the crude product by recrystallization from a mixture of 300 kg of methanol and water (10:1).

  • Final Product Isolation: Cool the solution to effect crystallization, then isolate the purified 1-(2,3-dichlorophenyl)piperazine hydrochloride by centrifugation and dry the product. This protocol is reported to yield approximately 105.5 kg (64.0%) of the final product with a purity of 99.58% as determined by HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start reactants Charge 2,3-dichloroaniline and bis(2-chloroethyl)amine HCl start->reactants reaction Cyclization Reaction (Heating) reactants->reaction Heat to 120-220°C workup Quench and Solvent Addition (n-butanol) reaction->workup Cool and add solvent crystallization Crystallization workup->crystallization filtration Centrifugation/ Filtration crystallization->filtration recrystallization Recrystallization (Methanol/Water) filtration->recrystallization Crude Product drying Drying recrystallization->drying product Final Product drying->product

Caption: Experimental workflow for the synthesis and purification of 1-(2,3-dichlorophenyl)piperazine.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions/ Byproduct Formation problem->cause2 cause3 Suboptimal Stoichiometry problem->cause3 cause4 Poor Reagent Quality problem->cause4 solution1 Optimize Temperature and Reaction Time cause1->solution1 solution2 Adjust Solvent/ Add Catalyst cause1->solution2 cause2->solution1 solution5 Improve Purification Protocol cause2->solution5 solution3 Optimize Molar Ratio of Reactants cause3->solution3 solution4 Verify Purity of Starting Materials cause4->solution4

Caption: Troubleshooting logic for addressing low yield in the cyclization reaction.

References

Resolving co-elution issues in the HPLC analysis of aripiprazole precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of aripiprazole and its precursors.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors and impurities of aripiprazole that are likely to co-elute?

A1: During the synthesis of aripiprazole, several process-related impurities and precursors can be present. Common compounds that pose a risk of co-elution include unreacted starting materials, intermediates, and byproducts. These often include 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (Impurity A), 1-(2,3-dichlorophenyl) piperazine hydrochloride (Impurity B), 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (Impurity C), and a dimer impurity (Impurity D).[1] Depending on the synthetic route, other related substances such as 7-(4-chlorobutoxy-3,4-dihydroquinolin-2(1H)-one) may also be present.[2]

Q2: My primary aripiprazole peak has a shoulder. What is the first chromatographic parameter I should adjust?

A2: A shoulder on the main peak is a clear sign of co-elution.[3] The most powerful and often first parameter to adjust is the mobile phase composition, which influences selectivity (α).[4][5] For reversed-phase HPLC, a good first step is to modify the gradient slope. A shallower gradient can increase the separation between closely eluting compounds.[6] If that doesn't work, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and resolve the peaks.

Q3: How does the mobile phase pH affect the separation of aripiprazole and its precursors?

A3: The pH of the mobile phase is a critical parameter for separating ionizable compounds like aripiprazole and many of its precursors. Aripiprazole contains a basic piperazine moiety. Adjusting the pH can change the ionization state of the analytes, which in turn alters their retention and selectivity on a reversed-phase column. Using a buffer, such as a phosphate buffer adjusted to an acidic pH (e.g., pH 3.0), is a common strategy to ensure consistent ionization and achieve better peak shape and resolution.[7][8]

Q4: I am still facing co-elution after optimizing the mobile phase. What are my other options?

A4: If mobile phase optimization is insufficient, you can explore other key parameters. The next most effective step is to change the stationary phase.[4] Switching to a column with a different bonded phase (e.g., from a C18 to a C8 or a phenyl-hexyl column) can provide a different selectivity. Additionally, you can adjust the column temperature; increasing temperature can sometimes improve efficiency and alter selectivity.[4] Finally, reducing the flow rate can also enhance resolution, though it will increase the analysis time.[6]

Q5: Can forced degradation studies help in identifying potential co-elution problems?

A5: Yes, forced degradation studies are essential. They help identify potential degradation products that might appear in stability samples and could co-elute with the main peak or other impurities.[9] By subjecting aripiprazole to stress conditions such as acid, base, oxidation, heat, and light, you can generate these degradation products.[8][10][11][12] The resulting chromatograms will demonstrate if your current method can adequately separate aripiprazole from these newly formed compounds, proving its stability-indicating nature.[8]

Troubleshooting Guide: Resolving Co-elution

When co-elution is detected, a systematic approach is crucial for efficient method development and troubleshooting. The following guide provides a logical workflow to resolve overlapping peaks.

Step 1: Initial Assessment and Peak Purity Analysis

Before making any changes, confirm the co-elution. If you are using a Photo Diode Array (PDA) detector, perform a peak purity analysis across the peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it confirms the presence of more than one compound.[3] A visual inspection for peak shoulders or excessive tailing can also indicate a problem.[3]

Step 2: Method Optimization Workflow

Follow the workflow below to systematically adjust chromatographic parameters. The most impactful parameters are typically addressed first.

G start Peak Co-elution Observed mobile_phase 1. Optimize Mobile Phase (High Impact) start->mobile_phase adjust_gradient Adjust Gradient Slope (Make it shallower) mobile_phase->adjust_gradient Isocratic or Gradient? change_organic Change Organic Solvent (e.g., ACN to MeOH) adjust_gradient->change_organic If no improvement resolved Resolution Achieved adjust_gradient->resolved adjust_ph Adjust pH / Buffer (For ionizable compounds) change_organic->adjust_ph If still co-eluting change_organic->resolved stationary_phase 2. Change Stationary Phase (High Impact) adjust_ph->stationary_phase If mobile phase optimization fails adjust_ph->resolved change_column Select Different Column Chemistry (e.g., C18 -> Phenyl-Hexyl) stationary_phase->change_column other_params 3. Adjust Other Parameters (Fine-Tuning) change_column->other_params If further optimization needed change_column->resolved adjust_temp Change Column Temperature other_params->adjust_temp adjust_flow Decrease Flow Rate adjust_temp->adjust_flow If needed adjust_flow->resolved

Caption: A workflow for troubleshooting co-elution in HPLC.

Logical Approach to Mobile Phase Optimization

Optimizing the mobile phase is the most critical step. The diagram below details the logical progression for adjusting mobile phase parameters to improve selectivity and achieve baseline separation.

G start Start Mobile Phase Optimization k_prime_check Is Retention (k') optimal? (k' should be between 1 and 5) start->k_prime_check adjust_strength Adjust Mobile Phase Strength (Modify % Organic Solvent) k_prime_check->adjust_strength No selectivity_check Is Selectivity (α) the issue? k_prime_check->selectivity_check Yes adjust_strength->selectivity_check change_solvent Change Organic Solvent Type (Acetonitrile <-> Methanol) selectivity_check->change_solvent Yes end Re-evaluate Separation selectivity_check->end No change_ph Modify Mobile Phase pH change_solvent->change_ph If ionizable change_solvent->end If not ionizable change_ph->end

Caption: Logical steps for mobile phase optimization.

Data Presentation: HPLC Method Parameters

The tables below summarize various reported HPLC methods for the analysis of aripiprazole and its impurities, providing a starting point for method development.

Table 1: Gradient Elution Methods

ParameterMethod 1[1]Method 2[7]Method 3[8]
Stationary Phase Zorbax C18 (150 x 4.6 mm, 5 µm)Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)YMC Pack C18 (size not specified)
Mobile Phase A 0.2% TFA in WaterPhosphate buffer pH 3.0Sodium dihydrogen Orthophosphate dehydrate with 1-Hexane sulfonic acid sodium, pH 3.0
Mobile Phase B 0.2% TFA in MethanolAcetonitrileAcetonitrile
Flow Rate Not specified (Gradient described)1.0 mL/minNot Specified (Gradient described)
Column Temp. Ambient25°CNot Specified
Detection 254 nm215 nm215 nm
Gradient Program 40% B to 75% B in 20 minDetailed gradient not providedSimple linear gradient

Table 2: Isocratic Elution Methods

ParameterMethod 1[12]Method 2[10]Method 3[13]
Stationary Phase Phenominex Luna C8 (250 x 4.6 mm, 5 µm)Zorbax SB-C18 (150 x 4.6 mm, 5 µm)Waters Spherisorb C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 20 mM Ammonium Acetate (90:10, v/v)Methanol: Water: Orthophosphoric acidAcetonitrile: Methanol: Buffer pH 3.5 (20:40:40, v/v/v)
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min
Column Temp. Not Specified40°CNot Specified
Detection 240 nm254 nm254 nm

Experimental Protocols

This section provides a detailed methodology for a stability-indicating RP-HPLC method adapted from published literature.[1][7]

Protocol: Gradient RP-HPLC Method for Aripiprazole and its Impurities

1. Objective: To separate and quantify aripiprazole from its process-related impurities and potential degradation products.

2. Materials and Reagents:

  • Aripiprazole Reference Standard and Impurity Standards

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA) or Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Water (HPLC Grade or Milli-Q)

3. Chromatographic Conditions:

  • Column: Zorbax C18 (150 x 4.6 mm, 5 µm particle size) or equivalent[1]

  • Mobile Phase A: 0.2% Trifluoroacetic Acid (TFA) in water.[1]

  • Mobile Phase B: 0.2% Trifluoroacetic Acid (TFA) in methanol.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL

4. Mobile Phase Preparation:

  • Mobile Phase A: Add 2.0 mL of TFA to 1000 mL of HPLC grade water. Filter through a 0.45 µm filter and degas for 15 minutes.

  • Mobile Phase B: Add 2.0 mL of TFA to 1000 mL of HPLC grade methanol. Filter through a 0.45 µm filter and degas for 15 minutes.

5. Standard Solution Preparation:

  • Aripiprazole Stock Solution (e.g., 500 µg/mL): Accurately weigh and dissolve an appropriate amount of aripiprazole working standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Impurity Stock Solution (e.g., 50 µg/mL): Prepare a stock solution containing a mixture of all relevant impurities.

  • System Suitability Solution: Spike the Aripiprazole stock solution with a known concentration of impurities (e.g., 0.15% level relative to aripiprazole concentration) to verify resolution. A resolution of greater than 2.0 between all adjacent peaks is generally required.[1]

6. Sample Preparation:

  • Accurately weigh and transfer the sample (bulk drug or powdered tablets) into a volumetric flask.

  • Add diluent, sonicate to dissolve, and dilute to the final volume to achieve a target concentration similar to the standard solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

7. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
20.02575
25.02575
26.06040
30.06040

8. Analysis and Data Interpretation:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent), followed by the system suitability solution, standard solutions, and then the sample solutions.

  • Identify peaks based on their retention times relative to the standards.

  • Ensure that the system suitability criteria (e.g., resolution, tailing factor, theoretical plates) are met before proceeding with sample analysis.

References

Validation & Comparative

A Comparative Analysis of 1-(2,3-Dichlorophenyl)piperazine and mCPP Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activities of 1-(2,3-Dichlorophenyl)piperazine (DCPP) and meta-chlorophenylpiperazine (mCPP). The following sections detail their receptor binding affinities, functional activities, and the experimental protocols used to determine these properties, supported by experimental data.

Introduction

1-(2,3-Dichlorophenyl)piperazine (DCPP) and meta-chlorophenylpiperazine (mCPP) are both phenylpiperazine derivatives with significant activity at various neurotransmitter receptors. DCPP is primarily known as a precursor and a major metabolite of the atypical antipsychotic aripiprazole.[1][2] Its pharmacological profile is characterized by partial agonism at dopamine D2 and D3 receptors.[2] In contrast, mCPP is a well-characterized serotonergic agent with broad activity across multiple serotonin (5-HT) receptor subtypes.[3] It is also a metabolite of several antidepressant drugs, including trazodone.[4] This guide aims to provide a comparative analysis of their activities to aid in research and drug development.

Data Presentation: Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki, nM) of DCPP and mCPP for various neurotransmitter receptors. The inhibitory constant (Ki) represents the concentration of the compound required to occupy 50% of the receptors in the absence of a competing ligand; a smaller Ki value indicates a higher binding affinity.[5]

Receptor Subtype1-(2,3-Dichlorophenyl)piperazine (DCPP) Ki (nM)mCPP Ki (nM)
Serotonin Receptors
5-HT1AData Not AvailableHigh Affinity[3]
5-HT1BData Not AvailableHigh Affinity[3]
5-HT1DData Not AvailableHigh Affinity[3]
5-HT2AData Not Available32.1[3]
5-HT2BData Not Available28.8[3]
5-HT2CData Not Available3.4[3]
5-HT3Data Not AvailableHigh Affinity[3]
5-HT7Data Not AvailableHigh Affinity[3]
Dopamine Receptors
D2Partial Agonist[2]Low Affinity[6]
D3Partial Agonist[2]Data Not Available
Transporters
Serotonin (SERT)Data Not AvailableHigh Affinity[3][7]
Norepinephrine (NET)Data Not AvailableSome Affinity[3]
Adrenergic Receptors
α1Data Not AvailableSome Affinity[3]
α2Data Not AvailableIC50 = 570[6]

Note: The available data for DCPP's affinity at serotonin receptors is limited in the public domain. Its primary characterization has been in the context of its role as a metabolite of aripiprazole, focusing on dopamine receptor interactions.

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test compounds (DCPP or mCPP) at various concentrations.

  • A non-specific binding determinator (a high concentration of a known ligand for the target receptor).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, the cell membranes, radioligand, and either the test compound or the non-specific binding determinator are incubated together in the buffer.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Activity Assays

GTPγS Binding Assay

This assay measures the functional activity of a compound at G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

Materials:

  • Cell membranes expressing the GPCR of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound (agonist or antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with the test compound.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS and GDP.

  • Incubation: The mixture is incubated to allow for [³⁵S]GTPγS binding to activated G proteins.

  • Termination and Filtration: The reaction is stopped by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: An increase in [³⁵S]GTPγS binding compared to baseline indicates agonist activity.

cAMP Functional Assay

This assay is used to determine the effect of a compound on the intracellular levels of cyclic AMP (cAMP), a second messenger, which can be modulated by the activation of Gs or Gi-coupled GPCRs.

Materials:

  • Intact cells expressing the target GPCR.

  • Test compound.

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production for studying Gi-coupled receptors).

  • cAMP detection kit (e.g., based on HTRF, ELISA, or bioluminescence).

Procedure:

  • Cell Plating: Cells are plated in a multi-well plate.

  • Compound Addition: The test compound is added to the cells. For Gi-coupled receptors, cells are co-incubated with forskolin.

  • Incubation: Cells are incubated to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: Cells are lysed, and the cAMP concentration in the lysate is measured using a detection kit.

  • Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates activation of a Gi-coupled receptor, while an increase in basal cAMP levels indicates activation of a Gs-coupled receptor.

Mandatory Visualization

Signaling_Pathways cluster_DCPP 1-(2,3-Dichlorophenyl)piperazine (DCPP) cluster_mCPP m-Chlorophenylpiperazine (mCPP) DCPP DCPP D2_R Dopamine D2 Receptor DCPP->D2_R Partial Agonist D3_R Dopamine D3 Receptor DCPP->D3_R Partial Agonist mCPP mCPP HT2A_R 5-HT2A Receptor mCPP->HT2A_R Partial Agonist HT2B_R 5-HT2B Receptor mCPP->HT2B_R Antagonist HT2C_R 5-HT2C Receptor mCPP->HT2C_R Partial Agonist Other_HT_R Other 5-HT Receptors mCPP->Other_HT_R Agonist SERT Serotonin Transporter mCPP->SERT Inhibitor

Caption: Primary signaling pathways of DCPP and mCPP.

Experimental_Workflow start Start: Compound Preparation assay_selection Assay Selection start->assay_selection binding_assay Radioligand Binding Assay assay_selection->binding_assay Affinity functional_assay Functional Assay (e.g., GTPγS, cAMP) assay_selection->functional_assay Activity data_analysis Data Analysis (IC50, Ki, EC50, Emax) binding_assay->data_analysis functional_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End: Pharmacological Profile comparison->end

Caption: General experimental workflow for compound analysis.

Comparative Summary

1-(2,3-Dichlorophenyl)piperazine (DCPP): The primary pharmacological characteristic of DCPP identified in the literature is its activity as a partial agonist at dopamine D2 and D3 receptors.[2] This profile is consistent with its role as a key metabolite of aripiprazole, which also exhibits D2 partial agonism. The dichlorophenyl moiety is thought to enhance dopamine receptor binding.[8] While it is structurally similar to serotonergic phenylpiperazines, its activity at serotonin receptors is not well-documented with specific binding affinities.

m-Chlorophenylpiperazine (mCPP): mCPP displays a broad and complex pharmacological profile, acting primarily as a non-selective serotonin receptor agonist.[3] It has significant affinity for a wide range of 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7 receptors.[3] Its functional activity varies depending on the receptor subtype, acting as a partial agonist at 5-HT2A and 5-HT2C receptors and an antagonist at 5-HT2B receptors.[3] Furthermore, mCPP is also an inhibitor of the serotonin transporter (SERT), which contributes to its overall serotonergic effects.[3][7] It also shows some affinity for adrenergic receptors.[3][6]

Conclusion

References

Validating D2 Receptor Partial Agonism: A Comparative Guide to 1-(2,3-Dichlorophenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the partial agonist activity of 1-(2,3-Dichlorophenyl)piperazine (DCPP)-containing compounds, such as aripiprazole and its active metabolite dehydroaripiprazole, at the human dopamine D2 receptor. This guide provides supporting experimental data and protocols for researchers in neuropharmacology and drug development.

The 1-(2,3-Dichlorophenyl)piperazine (DCPP) moiety is a key pharmacophore present in several atypical antipsychotic drugs, most notably aripiprazole. Aripiprazole and its principal active human metabolite, dehydroaripiprazole (OPC-14857), are distinguished by their partial agonist activity at the dopamine D2 receptor. This mechanism is thought to confer clinical efficacy against the symptoms of schizophrenia while mitigating the side effects associated with full D2 antagonists (e.g., extrapyramidal symptoms) and full D2 agonists (e.g., psychosis).[1][2]

D2 partial agonists act as stabilizers of the dopaminergic system. In environments of high dopamine concentration (hyperdopaminergic), they compete with the endogenous full agonist, dopamine, to reduce receptor stimulation. Conversely, in low dopamine states (hypodopaminergic), they provide a baseline level of receptor stimulation.[1][2] This guide compares the in vitro pharmacological profile of these DCPP-containing partial agonists with standard full agonists and antagonists at the human D2 receptor.

Comparative Ligand Analysis at the Human D2 Receptor

The following table summarizes the binding affinity (Ki), functional potency (EC50), and intrinsic activity of key D2 receptor ligands. The data for aripiprazole and its metabolite highlight their submaximal efficacy compared to the full agonist quinpirole, a hallmark of partial agonism.

CompoundClassBinding Affinity (pKi)Functional Potency (pEC50)Intrinsic Activity (%) (vs. Quinpirole)
Aripiprazole Partial Agonist9.0 ± 0.1[2]8.33 ± 0.12[2]19.0 ± 2.0[2]
Dehydroaripiprazole Partial Agonist9.3 ± 0.3[2]8.81 ± 0.09[2]18.0 ± 1.0[2]
Quinpirole Full Agonist--100 (Reference)[2]
Haloperidol Antagonist9.05[3]-0[4]

Binding and functional data for Aripiprazole, Dehydroaripiprazole, and Quinpirole are derived from [35S]GTPγS binding assays in CHO cells expressing the human D2 receptor.[2] Haloperidol binding affinity is a Ki value (nM) converted to pKi.

D2 Receptor Signaling and Partial Agonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway. Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Partial agonists like aripiprazole activate this pathway, but to a significantly lesser degree than full agonists such as dopamine or quinpirole.

G_protein_signaling D2 Receptor Gαi Signaling Pathway D2R D2 Receptor G_protein Gαi/βγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Full_Agonist Full Agonist (e.g., Dopamine) Full_Agonist->D2R Maximal Activation Partial_Agonist Partial Agonist (e.g., Aripiprazole) Partial_Agonist->D2R Submaximal Activation Antagonist Antagonist (e.g., Haloperidol) Antagonist->D2R Blocks Binding ATP ATP

D2 Receptor Gαi Signaling Pathway

Experimental Methodologies

Validating the partial agonist activity of a compound requires a combination of binding and functional assays. Below are generalized protocols for the key experiments used to characterize ligands like aripiprazole.

Experimental Workflow for In Vitro Validation

The process begins with preparing cell membranes that express the target receptor, followed by binding and functional assays to determine affinity, potency, and efficacy.

experimental_workflow Workflow for In Vitro Validation of D2 Partial Agonism cluster_assays 3. Parallel Assays start Start: CHO or HEK293 Cells Stably Expressing Human D2 Receptors culture 1. Cell Culture & Harvest start->culture mem_prep 2. Membrane Preparation (Homogenization & Centrifugation) culture->mem_prep binding_assay Radioligand Binding Assay (Competition vs. [3H]Spiperone) mem_prep->binding_assay functional_assay Functional Assays (GTPγS or cAMP) mem_prep->functional_assay data_analysis 4. Data Analysis binding_assay->data_analysis functional_assay->data_analysis results Determine: - Ki (Binding Affinity) - EC50 (Potency) - Emax (Intrinsic Activity) data_analysis->results end Conclusion: Classify Ligand (Full Agonist, Partial Agonist, Antagonist) results->end logical_comparison Functional Spectrum of D2 Receptor Ligands cluster_spectrum Efficacy (Intrinsic Activity) cluster_compounds spectrum_bar 0% (Antagonist) 10-50% (Partial Agonist) 100% (Full Agonist) haloperidol Haloperidol (Blocks receptor, no activation) haloperidol->spectrum_bar:f0 Binds, Efficacy = 0 aripiprazole Aripiprazole / DCPP Analogs (Weakly activates receptor) aripiprazole->spectrum_bar:f1 Binds, Efficacy > 0 but < 100 dopamine Dopamine / Quinpirole (Fully activates receptor) dopamine->spectrum_bar:f2 Binds, Efficacy = 100

References

Dichotomous Affinities: A Comparative Analysis of Dichlorophenylpiperazine Isomers at Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the receptor binding profiles of dichlorophenylpiperazine (DCPP) isomers reveals significant variations in affinity and selectivity, particularly at dopamine D2 and D3 receptors, with implications for the development of targeted therapeutics for neuropsychiatric disorders. This guide provides a comparative analysis of the receptor binding affinities of key DCPP isomers, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

The strategic placement of chlorine atoms on the phenyl ring of the phenylpiperazine scaffold profoundly influences the molecule's interaction with various G-protein coupled receptors (GPCRs). Notably, 2,3-dichlorophenylpiperazine (2,3-DCPP) has emerged as a critical pharmacophore in several approved and investigational drugs, including the atypical antipsychotic aripiprazole, for which it is a precursor and metabolite.[1] Understanding the nuanced differences in receptor binding between 2,3-DCPP and its isomers is paramount for designing next-generation therapeutics with improved efficacy and reduced side-effect profiles.

Comparative Binding Affinities of Dichlorophenylpiperazine Isomers

The following table summarizes the in vitro binding affinities (Ki) of various dichlorophenylpiperazine-containing ligands at human dopamine D2 and D3 receptors. The data highlights the significant impact of the chlorine substitution pattern and other structural modifications on receptor affinity and selectivity.

Compound/IsomerReceptorBinding Affinity (Ki, nM)D2/D3 Selectivity Ratio
Compound 8 (2,3-DCPP analogue) D3<15.4 - 56
D2-
Compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide) D30.7133
D2L93.3
NGB 2904 (9H-fluorene-2-carboxylic acid {4-[(2,3-dichlorophenyl)-piperazin-1-yl]-butyl}-amide) D32.056
D2L112
Compound 8d (N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamide derivative) D36.1>1000
D2>1000
Compound 8j (N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamide derivative) D32.6>1000
D2>1000
3,4-Dichlorophenylpiperazine (3,4-DCPP) β1-adrenergic receptorLow affinity-
Serotonin TransporterLow affinity-
m-Chlorophenylpiperazine (mCPP) 5-HT Receptor Subtypes360 - 1300 (IC50)-
α2-adrenergic receptors570 (IC50)-
α1- and β-adrenergic, dopamine, and muscarinic cholinergic receptors2500 - 24,000 (IC50)-

Data compiled from multiple sources.[1][2][3][4][5] Note: Direct comparison between studies may be limited by variations in experimental conditions.

The data clearly indicates that the 2,3-dichloro substitution pattern is often associated with high affinity for the D3 receptor.[2][5] For instance, compound 8, a 2,3-DCPP analogue, displays subnanomolar affinity for the D3 receptor.[2] Further chemical modifications on the 2,3-DCPP core, as seen in compounds 29, NGB 2904, 8d, and 8j, have yielded ligands with exceptional D3 receptor affinity and selectivity over the D2 receptor.[3][5] This high D3 selectivity is a sought-after characteristic for therapeutics targeting substance abuse and neuropsychiatric disorders, as D3 receptors are primarily localized in the limbic regions of the brain.[3]

In contrast, the positional isomer 3,4-dichlorophenylpiperazine (3,4-DCPP) demonstrates a different pharmacological profile, acting as a serotonin releaser and a β1-adrenergic receptor blocker, albeit with relatively low affinity.[1] The related compound, m-chlorophenylpiperazine (mCPP), exhibits broad activity across various serotonin receptor subtypes with moderate potency.[4]

Experimental Protocols

The binding affinity data presented in this guide was primarily generated using radioligand binding assays. Below is a detailed methodology for a typical competition binding assay used to determine the affinity of test compounds for dopamine D2 and D3 receptors.

Radioligand Competition Binding Assay

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK) 293 cells stably expressing either the human dopamine D2L or D3 receptor are cultured under standard conditions.

    • Cells are harvested, and cell pellets are homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains cell membranes (with a specific amount of protein), a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]IABN), and varying concentrations of the unlabeled test compound (e.g., dichlorophenylpiperazine isomers and their derivatives).

    • Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol or spiperone).

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium to be reached.

  • Detection and Data Analysis:

    • Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters, which represents the bound radioligand, is measured using a gamma counter.

    • The data is analyzed using non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical radioligand binding assay.

ReceptorBindingAssay start Start cell_culture Cell Culture (HEK293 cells expressing D2/D3 receptors) start->cell_culture membrane_prep Membrane Preparation (Homogenization & Centrifugation) cell_culture->membrane_prep assay_setup Assay Setup (96-well plate) - Membranes - Radioligand ([¹²⁵I]IABN) - Test Compound membrane_prep->assay_setup incubation Incubation (Reach Binding Equilibrium) assay_setup->incubation filtration Filtration (Separate Bound & Free Ligand) incubation->filtration counting Gamma Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 & Ki) counting->analysis end End analysis->end

Caption: Workflow of a radioligand competition binding assay.

Signaling Pathway Considerations

While this guide focuses on receptor binding affinity, it is crucial to recognize that binding does not always equate to functional activity. Dichlorophenylpiperazine derivatives can act as agonists, partial agonists, or antagonists at their target receptors. For example, 2,3-DCPP has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[1] The functional consequences of receptor binding are typically assessed through downstream signaling assays, such as cAMP accumulation assays or mitogenesis assays, which measure the ability of a compound to modulate receptor-mediated signaling pathways.

The following diagram illustrates a simplified signaling pathway for the dopamine D2/D3 receptors, which are Gi/o-coupled receptors.

D2_D3_Signaling ligand DCPP Isomer (Agonist/Antagonist) receptor Dopamine D2/D3 Receptor (Gi/o-coupled) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A camp->pka Inactivates cellular_response Cellular Response pka->cellular_response Modulates

Caption: Simplified dopamine D2/D3 receptor signaling pathway.

References

A Comparative Guide to the In Vivo Effects of 1-(2,3-Dichlorophenyl)piperazine and Aripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo effects of the atypical antipsychotic aripiprazole and its metabolite, 1-(2,3-Dichlorophenyl)piperazine (DCPP). While extensive data exists for aripiprazole, information on the specific in vivo actions of DCPP is less comprehensive. This document synthesizes available experimental data to offer a comparative pharmacological profile.

Executive Summary

Aripiprazole is a well-established atypical antipsychotic with a unique mechanism of action, primarily acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors[1]. 1-(2,3-Dichlorophenyl)piperazine (DCPP) is a primary metabolite of aripiprazole[1][2][3][4]. Emerging evidence indicates that DCPP is not an inactive metabolite but possesses its own pharmacological activity, notably as a partial agonist at dopamine D2 and D3 receptors[5]. This guide will explore the known in vivo effects of both compounds, present their receptor binding profiles, and detail relevant experimental methodologies.

Mechanism of Action and Signaling Pathways

Aripiprazole's therapeutic effects are attributed to its "dopamine-serotonin system stabilizer" activity. As a D2 partial agonist, it can reduce dopaminergic neurotransmission in hyperactive states (e.g., the mesolimbic pathway in psychosis) and increase it in hypoactive states (e.g., the mesocortical pathway in cognitive and negative symptoms)[1]. Its 5-HT1A partial agonism and 5-HT2A antagonism further contribute to its antipsychotic and antidepressant effects[1].

DCPP shares a key characteristic with its parent compound, acting as a partial agonist at D2 and D3 receptors[5]. The 2,3-dichloro substitution on the phenyl ring is crucial for its high affinity for these receptors[1]. While its full in vivo profile is not completely elucidated, its structural similarity to other phenylpiperazines, such as m-CPP, suggests potential interactions with serotonin receptors, particularly 5-HT2C, which is known to modulate dopamine and norepinephrine release[6][7].

Signaling Pathway of Aripiprazole and DCPP

cluster_aripiprazole Aripiprazole cluster_dcpp 1-(2,3-Dichlorophenyl)piperazine (DCPP) Aripiprazole Aripiprazole D2R_A D2 Receptor Aripiprazole->D2R_A Partial Agonist HT1AR_A 5-HT1A Receptor Aripiprazole->HT1AR_A Partial Agonist HT2AR_A 5-HT2A Receptor Aripiprazole->HT2AR_A Antagonist Outcome_A Dopamine & Serotonin System Stabilization D2R_A->Outcome_A HT1AR_A->Outcome_A HT2AR_A->Outcome_A DCPP DCPP D2R_D D2 Receptor DCPP->D2R_D Partial Agonist D3R_D D3 Receptor DCPP->D3R_D Partial Agonist HT2CR_D 5-HT2C Receptor (Putative) DCPP->HT2CR_D Agonist (Inferred) Outcome_D Dopamine Modulation (Potential Serotonin Effects) D2R_D->Outcome_D D3R_D->Outcome_D HT2CR_D->Outcome_D

Caption: Simplified signaling pathways for Aripiprazole and DCPP.

Comparative Receptor Binding Profiles

The following table summarizes the receptor binding affinities (Ki, nM) of aripiprazole and DCPP. Lower Ki values indicate higher binding affinity.

ReceptorAripiprazole (Ki, nM)1-(2,3-Dichlorophenyl)piperazine (DCPP) (Ki, nM)
Dopamine D20.34[1]High Affinity (Partial Agonist)[1][5]
Dopamine D30.8[1]High Affinity (Partial Agonist)[1][5]
Serotonin 5-HT1A1.7[1]Data not available
Serotonin 5-HT2A3.4[1]Data not available
Serotonin 5-HT2C15[1]Data not available (m-CPP has high affinity)[6]
Serotonin 5-HT739[1]Data not available
Alpha-1 Adrenergic57[1]Data not available
Histamine H161[1]Data not available

Comparative In Vivo Effects

Direct comparative in vivo studies are limited. The following table summarizes known effects of aripiprazole and inferred or reported effects of DCPP and related phenylpiperazines.

In Vivo AssayAripiprazole1-(2,3-Dichlorophenyl)piperazine (DCPP)
Locomotor Activity Does not significantly affect basal locomotor activity but reverses hyperlocomotion induced by dopamine agonists[8].Data not available for DCPP. The related compound m-CPP causes a dose-dependent suppression of spontaneous locomotor activity[9].
Prepulse Inhibition (PPI) Does not disrupt PPI in normal animals but reverses PPI deficits induced by dopamine agonists like apomorphine or NMDA antagonists like phencyclidine[10].Data not available.
Conditioned Avoidance Response (CAR) Suppresses conditioned avoidance responding, a classic predictor of antipsychotic efficacy[11][12].Data not available for DCPP. The related compound m-CPP blocks CAR.
Neurotransmitter Levels (Microdialysis) In the medial prefrontal cortex, aripiprazole increases dopamine output but reduces serotonin (5-HT) output. It does not significantly affect dopamine output in the striatum but reduces the concentration of the 5-HT metabolite 5-HIAA.Data not available.

Detailed Experimental Protocols

Prepulse Inhibition (PPI) of the Acoustic Startle Response

This test measures sensorimotor gating, a neurological process that filters out redundant or unnecessary stimuli. Deficits in PPI are observed in disorders like schizophrenia.

  • Apparatus: Startle response chambers equipped with a high-frequency loudspeaker, a platform to hold the animal, and a piezoelectric sensor to detect and measure the whole-body startle response.

  • Procedure:

    • Acclimation: The animal is placed in the startle chamber for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

    • Testing Session: The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms) is presented.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB for 20 ms) is presented 30-120 ms before the startling pulse.

      • No-stimulus trials: Only background noise is present to measure baseline movement.

    • Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100].

  • Drug Administration: Aripiprazole or a vehicle is typically administered intraperitoneally (i.p.) 30-60 minutes before the test session. To test for reversal of deficits, a PPI-disrupting agent (e.g., apomorphine) is administered shortly before the antipsychotic.

Prepulse Inhibition Experimental Workflow

cluster_workflow Prepulse Inhibition (PPI) Workflow A Drug Administration (e.g., Aripiprazole or Vehicle) B Acclimation in Startle Chamber (5-10 min) A->B C Test Session (Pseudorandom Trials) B->C D Data Acquisition (Startle Amplitude) C->D E Calculation of %PPI D->E

References

Cross-Reactivity of 1-(2,3-Dichlorophenyl)piperazine in Dopamine Receptor Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and binding affinity of 1-(2,3-Dichlorophenyl)piperazine (DCPP) in the context of dopamine receptor immunoassays. DCPP is a key metabolite of the atypical antipsychotic aripiprazole and is known to interact with dopamine receptors, making it a critical compound to consider in the development and interpretation of dopamine-related immunoassays.[1][2][3] This document summarizes available experimental data on its binding profile and provides detailed experimental protocols for assessing its cross-reactivity.

Executive Summary

Data Presentation: Binding Affinity of DCPP and Analogues

The following table summarizes the binding affinities (Ki values in nM) of DCPP and its parent compound, aripiprazole, for the five human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity. Data for DCPP is primarily focused on D2 and D3 receptors, where it shows the highest affinity. For other dopamine receptor subtypes, data from the parent compound aripiprazole is included to provide a broader context of the expected binding profile, given that aripiprazole's receptor binding profile is similar to its major active metabolite.[3]

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)D5 Receptor Ki (nM)
1-(2,3-Dichlorophenyl)piperazine (DCPP) Analogue 1 *-1551.2>1000-
Aripiprazole (Parent Compound) >10000.34 - 1.60.8 - 4.344 - 130>1000

*Data for DCPP Analogue 1 is from a study on N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides.

Experimental Protocols

To provide researchers with the tools to assess the cross-reactivity of DCPP or other compounds of interest, two standard experimental protocols are detailed below: a Radioligand Binding Assay for determining binding affinity and a Competitive ELISA for assessing immunoassay cross-reactivity.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

1. Materials:

  • HEK293 cells stably expressing the human dopamine receptor of interest (e.g., D2, D3).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand specific for the dopamine receptor subtype (e.g., [³H]-Spiperone for D2/D3 receptors).

  • Unlabeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol).

  • Test compound (DCPP).

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well microplates.

  • Glass fiber filters.

2. Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target dopamine receptor. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled ligand.

    • Test Compound: Membrane preparation, radioligand, and varying concentrations of DCPP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of a test compound in a dopamine immunoassay. This type of assay is suitable for assessing the interference of small molecules like DCPP.

1. Materials:

  • Microplate pre-coated with a dopamine-protein conjugate.

  • Dopamine standard solution.

  • Test compound solution (DCPP).

  • Anti-dopamine antibody conjugated to an enzyme (e.g., HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

2. Procedure:

  • Standard and Sample Preparation: Prepare a series of dopamine standards of known concentrations. Prepare a series of DCPP solutions at various concentrations.

  • Assay Reaction:

    • Add the dopamine standards and DCPP solutions to the respective wells of the pre-coated microplate.

    • Add the anti-dopamine antibody-enzyme conjugate to all wells.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature. During this incubation, the free dopamine in the standards or the DCPP in the samples will compete with the dopamine coated on the plate for binding to the antibody.

  • Washing: Wash the plate several times with wash buffer to remove unbound antibodies and other components.

  • Substrate Incubation: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-20 minutes). The enzyme on the bound antibody will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the dopamine standards against their concentrations.

    • Determine the concentration of dopamine that corresponds to the absorbance value for each DCPP concentration.

    • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Dopamine at 50% displacement / Concentration of DCPP at 50% displacement) x 100

Mandatory Visualizations

Dopamine Receptor Signaling Pathway and Potential DCPP Interference

G Dopamine D2/D3 Receptor Signaling and DCPP Interference Dopamine Dopamine D2R_D3R Dopamine D2/D3 Receptor Dopamine->D2R_D3R Agonist Binding DCPP 1-(2,3-Dichlorophenyl)piperazine (DCPP) DCPP->D2R_D3R Partial Agonist Binding (Cross-Reactivity) G_protein Gi/o Protein D2R_D3R->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade G Workflow for Assessing DCPP Cross-Reactivity in a Competitive Immunoassay Start Start Prepare_Reagents Prepare Dopamine Standards and DCPP Solutions Start->Prepare_Reagents Add_to_Plate Add Standards and DCPP to Dopamine-Coated Plate Prepare_Reagents->Add_to_Plate Add_Antibody Add Anti-Dopamine Antibody-Enzyme Conjugate Add_to_Plate->Add_Antibody Incubate_1 Incubate (Competitive Binding) Add_Antibody->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Substrate Add Substrate Wash_1->Add_Substrate Incubate_2 Incubate (Color Development) Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Analyze Data and Calculate % Cross-Reactivity Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Spectroscopic Comparison of 1-(2,3-Dichlorophenyl)piperazine and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of the key pharmaceutical intermediate, 1-(2,3-Dichlorophenyl)piperazine, and its common precursors, 1-bromo-2,3-dichlorobenzene and piperazine. This document outlines the characteristic spectral data obtained through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for 1-(2,3-Dichlorophenyl)piperazine and its precursors. This data is essential for the identification and characterization of these compounds during synthesis and quality control processes.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
1-(2,3-Dichlorophenyl)piperazine CDCl₃~7.14 (m, 3H, Ar-H), ~3.11 (t, 4H, Piperazine CH₂), ~2.88 (t, 4H, Piperazine CH₂)[1]
1-Bromo-2,3-dichlorobenzene CDCl₃Data not readily available in the public domain.
Piperazine D₂O2.89 (s, 8H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
1-(2,3-Dichlorophenyl)piperazine CDCl₃Data not readily available in the public domain.
1-Bromo-2,3-dichlorobenzene CDCl₃Data not readily available in the public domain.
Piperazine D₂O45.3

Table 3: FTIR Spectroscopic Data

CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)
1-(2,3-Dichlorophenyl)piperazine derivative KBr3017 (Ar C-H str), 2962 (C-H str), 1608 (C=N str), 1091 (C-O-C str)[1]
1-Bromo-2,3-dichlorobenzene ATRData not readily available in the public domain.
Piperazine KBr3087, 2987, 2914, 2853, 2750 (C-H str), 1186, 1120, 1049 (C-N str)

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey Mass-to-Charge Ratios (m/z)
1-(2,3-Dichlorophenyl)piperazine derivative ESI423.0 ([M+H]⁺)[1]
1-Bromo-2,3-dichlorobenzene EIMolecular Ion (M⁺) expected around m/z 224, 226, 228 (due to Br and Cl isotopes).
Piperazine EI86 (M⁺), 56, 42

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[2]

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Data Acquisition: The prepared sample solution is transferred to an NMR tube. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[2]

  • Data Processing: The acquired data is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a common technique for solid and liquid samples.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any atmospheric or instrumental interferences.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage. For liquids, a few drops are sufficient.[3]

  • Pressure Application: A pressure clamp is used to ensure firm contact between the sample and the crystal.[3]

  • Sample Spectrum Acquisition: The infrared spectrum of the sample is then recorded. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrometry is a widely used technique for the analysis of volatile organic compounds.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4][5]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mandatory Visualization

Synthetic Pathway

The following diagram illustrates a common synthetic route to 1-(2,3-Dichlorophenyl)piperazine, the Buchwald-Hartwig amination.

G cluster_reactants Reactants cluster_reagents Reagents 1-Bromo-2,3-dichlorobenzene 1-Bromo-2,3-dichlorobenzene Reaction_Vessel Buchwald-Hartwig Amination 1-Bromo-2,3-dichlorobenzene->Reaction_Vessel Piperazine Piperazine Piperazine->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction_Vessel Ligand Ligand (e.g., XPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel 1-(2,3-Dichlorophenyl)piperazine 1-(2,3-Dichlorophenyl)piperazine Reaction_Vessel->1-(2,3-Dichlorophenyl)piperazine

Caption: Synthetic pathway for 1-(2,3-Dichlorophenyl)piperazine.

Experimental Workflow

This diagram outlines the general workflow for the spectroscopic analysis of the target compounds.

G cluster_analysis Spectroscopic Analysis start Start sample_prep Sample Preparation (Dissolution/Pelletizing) start->sample_prep nmr NMR (¹H & ¹³C) sample_prep->nmr ftir FTIR sample_prep->ftir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Caption: General workflow for spectroscopic comparison.

References

Comparative Pharmacology of 1-(2,3-Dichlorophenyl)piperazine and Other D2 Receptor Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of 1-(2,3-Dichlorophenyl)piperazine (DCPP) and other key dopamine D2 receptor ligands. The information is supported by experimental data and presented for easy comparison.

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a key pharmacophore found in several psychoactive compounds, including the atypical antipsychotic aripiprazole, for which it is also a metabolite. Its interaction with the dopamine D2 receptor is of significant interest for the development of novel therapeutics for neuropsychiatric disorders. This guide compares the pharmacological profile of DCPP and its derivatives with standard D2 receptor ligands, including full agonists, partial agonists, and antagonists.

Data Presentation: Comparative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of DCPP-related compounds and other well-characterized D2 receptor ligands.

Table 1: Comparative D2 Receptor Binding Affinities (Ki)

CompoundClassD2 Receptor Ki (nM)Reference(s)
AripiprazolePartial Agonist0.34[1]
N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamideD3/D2 Ligand93.3[2]
HaloperidolAntagonist1.45[2]
QuinpiroleFull Agonist~1-10 (depending on assay conditions)[3]
RisperidoneAntagonist3.13[2]

Table 2: Comparative D2 Receptor Functional Activity (cAMP Pathway)

| Compound | Class | EC50/IC50 (nM) | Emax (% relative to Quinpirole) | Reference(s) | |---|---|---|---| | Aripiprazole | Partial Agonist | 38 | 51% |[4] | | OPC-14857* | Partial Agonist | Similar to Aripiprazole | Similar to Aripiprazole |[1] | | Quinpirole | Full Agonist | ~10-40 | 100% |[3][5] | | Haloperidol | Antagonist | - | 0% |[5] |

Note: OPC-14857 is a human metabolite of aripiprazole and is a derivative of DCPP.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the D2 receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human D2 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radioligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone or [¹²⁵I]-Iodospiperone), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (potency and efficacy) of a test compound on the Gαi/o-protein coupled signaling pathway of the D2 receptor.

Protocol:

  • Cell Culture: Cells stably expressing the human D2 receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density in 96-well plates.

  • Assay Setup: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • Compound Addition: Varying concentrations of the test compound are added to the wells. For antagonists, the cells are pre-incubated with the antagonist before the addition of a D2 receptor agonist.

  • Incubation: The plates are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).

β-Arrestin Recruitment Assay

Objective: To determine the functional activity of a test compound on the β-arrestin signaling pathway of the D2 receptor.

Protocol:

  • Cell Line: A cell line (e.g., U2OS or HEK293) is used that co-expresses the human D2 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the reporter enzyme.

  • Assay Setup: The cells are plated in 96-well plates and incubated overnight.

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Incubation: The plates are incubated at 37°C for a specific period (e.g., 60-90 minutes).

  • Signal Detection: A substrate for the reporter enzyme is added to the wells. If the test compound induces the interaction between the D2 receptor and β-arrestin, the two enzyme fragments come into close proximity, reconstituting a functional enzyme that converts the substrate into a chemiluminescent product. The light output is measured using a luminometer.

  • Data Analysis: The data are plotted as a dose-response curve to determine the EC50 and Emax of the test compound.

Mandatory Visualization

D2 Receptor Signaling Pathways

D2_Signaling cluster_membrane Cell Membrane cluster_g_protein G Protein-Dependent Pathway cluster_arrestin β-Arrestin Pathway D2R D2 Receptor Gi_Go Gαi/o D2R->Gi_Go Activates GRK GRK D2R->GRK Activates P_D2R Phosphorylated D2R D2R->P_D2R Phosphorylation Ligand D2 Ligand (e.g., Dopamine, DCPP) Ligand->D2R Binds AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response_G Cellular Response PKA->Cellular_Response_G GRK->P_D2R Beta_Arrestin β-Arrestin P_D2R->Beta_Arrestin Recruits Signaling_Complex Signaling Complex (e.g., with ERK, Akt) Beta_Arrestin->Signaling_Complex Cellular_Response_Arrestin Cellular Response (e.g., Internalization, Signaling) Signaling_Complex->Cellular_Response_Arrestin

Caption: D2 receptor signaling pathways.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Cells expressing D2R) Start->Membrane_Prep Assay_Setup Assay Setup (Membranes + Radioligand + Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation (e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting (Measure radioactivity) Washing->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Radioligand binding assay workflow.

Classification of D2 Receptor Ligands

D2_Ligand_Classification D2_Ligands D2 Receptor Ligands Full_Agonist Full Agonist (e.g., Quinpirole) Emax = 100% D2_Ligands->Full_Agonist Partial_Agonist Partial Agonist (e.g., Aripiprazole, DCPP) 0 < Emax < 100% D2_Ligands->Partial_Agonist Antagonist Antagonist (e.g., Haloperidol) Emax = 0% D2_Ligands->Antagonist Inverse_Agonist Inverse Agonist Reduces constitutive activity Emax < 0% D2_Ligands->Inverse_Agonist

Caption: Classification of D2 receptor ligands.

References

Validating the Purity of Synthesized 1-(2,3-Dichlorophenyl)piperazine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against other common analytical techniques for assessing the purity of 1-(2,3-Dichlorophenyl)piperazine (DCPP), a key intermediate in the synthesis of several pharmaceutical agents.[1] The following sections present a detailed experimental protocol for HPLC-UV analysis, a comparative overview of alternative methods supported by experimental data, and visual workflows to guide researchers in selecting the most appropriate analytical strategy.

Comparative Analysis of Purity Validation Techniques

The choice of an analytical technique for purity validation depends on a multitude of factors including the desired level of sensitivity, selectivity, speed, and cost. While HPLC-UV is a widely adopted method, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE) offer alternative approaches. The table below summarizes the typical performance of these methods for the analysis of arylpiperazine compounds.

ParameterHPLC-UVGC-MSTLC (Densitometry)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Adsorption or partitioning on a thin layer of adsorbent material.Differential migration of ions in an electric field.
Typical Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL1 - 10 µ g/spot 0.1 - 1 µg/mL
Typical Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL3 - 30 µ g/spot 0.3 - 3 µg/mL
Precision (%RSD) < 2%[2]< 5%[3][4]5 - 15%< 3%
Accuracy (% Recovery) 98 - 102%[2]95 - 105%[3][4]90 - 110%97 - 103%
Selectivity HighVery HighModerateHigh
Speed ModerateFastFast (for multiple samples)Very Fast
Cost ModerateHighLowModerate
Key Advantages Robust, reproducible, and widely available.High sensitivity and specificity, excellent for volatile impurities.High throughput, low cost, and simple operation.High efficiency, minimal sample consumption, and orthogonal separation mechanism to HPLC.[5]
Key Disadvantages May require derivatization for compounds without a chromophore.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity and resolution compared to HPLC and GC.Can be sensitive to matrix effects.

Detailed Experimental Protocol: Purity Determination of 1-(2,3-Dichlorophenyl)piperazine by HPLC-UV

This protocol is based on established methods for the analysis of 1-(2,3-Dichlorophenyl)piperazine and its related substances.[6]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Octadecylsilane (C18) bonded silica gel column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Disodium hydrogen phosphate buffer.

  • Phosphoric acid.

  • Water (HPLC grade).

  • 1-(2,3-Dichlorophenyl)piperazine reference standard.

  • Synthesized 1-(2,3-Dichlorophenyl)piperazine sample.

2. Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile - Disodium hydrogen phosphate buffer solution.[6]

  • Mobile Phase B: Acetonitrile - Phosphoric acid.[6]

  • Gradient Elution: A gradient elution program should be optimized to ensure adequate separation of the main peak from any potential impurities.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh a known amount of 1-(2,3-Dichlorophenyl)piperazine reference standard and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

  • Sample Solution: Accurately weigh the synthesized 1-(2,3-Dichlorophenyl)piperazine and prepare a solution of the same concentration as the standard solution using the same diluent.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram. The retention time of the main peak will be used for identification.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak corresponding to 1-(2,3-Dichlorophenyl)piperazine in the sample chromatogram by comparing its retention time with that of the standard.

  • Identify any additional peaks as potential impurities.

5. Calculation of Purity: The purity of the synthesized 1-(2,3-Dichlorophenyl)piperazine is calculated based on the area normalization method.

Purity (%) = (Area of DCPP peak / Total area of all peaks) x 100

Visualizing the Workflow and Logical Relationships

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Diluent weigh_standard->dissolve_standard weigh_sample Weigh Synthesized Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample system_equilibration System Equilibration dissolve_standard->system_equilibration inject_sample Inject Sample dissolve_sample->inject_sample inject_standard Inject Standard system_equilibration->inject_standard inject_standard->inject_sample record_chromatograms Record Chromatograms inject_sample->record_chromatograms peak_identification Peak Identification record_chromatograms->peak_identification purity_calculation Purity Calculation peak_identification->purity_calculation

Caption: Experimental workflow for HPLC-UV purity validation.

signaling_pathway cluster_synthesis Synthesis & Initial Assessment cluster_validation Purity Validation Strategy cluster_outcome Outcome synthesis Synthesis of 1-(2,3-Dichlorophenyl)piperazine prelim_analysis Preliminary Analysis (e.g., TLC, Melting Point) synthesis->prelim_analysis primary_method Primary Method: HPLC-UV prelim_analysis->primary_method orthogonal_method Orthogonal Method: (e.g., GC-MS or CE) primary_method->orthogonal_method pass Purity Confirmed primary_method->pass fail Further Purification Required primary_method->fail orthogonal_method->pass fail->synthesis  Re-synthesis/ Purification

Caption: Logical relationship in purity validation strategy.

References

Functional assays to confirm the biological activity of 1-(2,3-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(2,3-Dichlorophenyl)piperazine (DCPP), a key chemical intermediate and a metabolite of the atypical antipsychotic aripiprazole. The functional activity of DCPP is compared with its parent drug, aripiprazole, and other relevant psychoactive piperazine derivatives, namely trazodone and m-chlorophenylpiperazine (mCPP). This document summarizes quantitative data from various functional assays, details experimental protocols, and visualizes key signaling pathways to aid in the understanding of DCPP's pharmacological profile.

Overview of 1-(2,3-Dichlorophenyl)piperazine (DCPP)

1-(2,3-Dichlorophenyl)piperazine is a phenylpiperazine derivative that serves as a precursor in the synthesis of aripiprazole. It is also one of the major metabolites of aripiprazole. Structurally similar to other psychoactive piperazine compounds, DCPP's biological activity is primarily characterized by its interaction with dopamine and serotonin receptors. It has been identified as a partial agonist at dopamine D2 and D3 receptors, though a comprehensive public quantitative characterization of its functional activity across various signaling pathways is not extensively documented. Its activity at serotonin receptors is less clear, but its structural resemblance to other serotonergic agents like mCPP suggests potential interactions.

Comparative Analysis of Receptor Binding Affinities

The initial interaction of a compound with a receptor is defined by its binding affinity (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for DCPP and its comparators at key dopamine and serotonin receptors.

Receptor1-(2,3-Dichlorophenyl)piperazine (DCPP)AripiprazoleTrazodonem-Chlorophenylpiperazine (mCPP)
Dopamine D2 High Affinity (qualitative)0.34 - 0.7 nM[1]>10,000 nM>10,000 nM[2]
Dopamine D3 High Affinity (qualitative), Ki <10 nMHigh Affinity>10,000 nM>10,000 nM
Serotonin 5-HT1A Data Not Available1.65 nM[1]96 nM[3]100 - 360 nM[2][4]
Serotonin 5-HT2A Data Not Available22.4 nM[5]1.3 nM32.1 nM[6]
Serotonin 5-HT2C Data Not Available428 nM (antagonist radioligand)[5]4.0 nM3.4 nM[6]

Functional Assays to Determine Biological Activity

To characterize the biological effect of a compound after it binds to a receptor, several in vitro functional assays are employed. These assays measure the downstream signaling events initiated by receptor activation. This guide focuses on three key assays: cAMP inhibition, β-arrestin recruitment, and GTPγS binding.

Dopamine D2 Receptor Signaling Pathways

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o pathway. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, like many GPCRs, the activated D2 receptor can be phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades.

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_arrestin β-Arrestin Pathway D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation GRK GRK D2R->GRK Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds to ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., modulation of neurotransmission) PKA_active->Cellular_Response Phosphorylates Targets D2R_p Phosphorylated D2 Receptor GRK->D2R_p Phosphorylates beta_arrestin β-Arrestin D2R_p->beta_arrestin Recruits Internalization Receptor Internalization & Signaling beta_arrestin->Internalization Mediates GHT1A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT1A_R 5-HT1A Receptor G_protein Gi/o Protein HT1A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->HT1A_R Binds to ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA_active->Cellular_Response Phosphorylates Targets cAMP_Workflow cluster_workflow cAMP Inhibition Assay Workflow start Seed cells expressing the target receptor in a microplate step1 Pre-incubate cells with test compound (e.g., DCPP) start->step1 step2 Stimulate adenylyl cyclase with forskolin step1->step2 step3 Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) step2->step3 end Determine IC50 and Emax values step3->end

References

A Comparative Analysis of the Metabolic Stability of Aripiprazole and its Metabolite, 1-(2,3-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of the atypical antipsychotic drug aripiprazole and its known human metabolite, 1-(2,3-Dichlorophenyl)piperazine (DCPP). The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of their metabolic profiles, supported by experimental data and methodologies.

Introduction

Aripiprazole is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its pharmacological activity is attributed to its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. The metabolic fate of aripiprazole is a critical determinant of its efficacy and safety profile. One of its metabolites is 1-(2,3-Dichlorophenyl)piperazine (DCPP), which is also a precursor in the synthesis of aripiprazole. Understanding the metabolic stability of both the parent drug and its metabolites is crucial for predicting drug-drug interactions, inter-individual variability in response, and potential for toxicity.

Metabolic Stability Profile

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system in the liver. A summary of the available data on the metabolic stability of aripiprazole and DCPP is presented below.

Table 1: Comparison of In Vitro Metabolic Stability Parameters

ParameterAripiprazole1-(2,3-Dichlorophenyl)piperazine (DCPP)
Primary Metabolizing Enzymes CYP3A4, CYP2D6[1][2][3][4]Likely CYP2D6, CYP3A4, and CYP1A2 (inferred from related phenylpiperazine analogs)
Major Metabolic Pathways Dehydrogenation, Hydroxylation, N-dealkylation[1][5]Aromatic hydroxylation, N-dealkylation (inferred from related phenylpiperazine analogs)
Major Metabolites Dehydro-aripiprazole (active)[2][5]Hydroxylated and N-dealkylated derivatives (inferred)
In Vitro Half-life (t½) in Human Liver Microsomes ~75 hours (in vivo elimination half-life)[1]Data not available. Phenylpiperazine analogs exhibit a wide range of half-lives.
Intrinsic Clearance (CLint) Data not available in reviewed literature.Data not available.

Metabolic Pathways

Aripiprazole undergoes extensive metabolism primarily through three main pathways: dehydrogenation, hydroxylation, and N-dealkylation.[1][5] The dehydrogenation and hydroxylation reactions are primarily mediated by CYP3A4 and CYP2D6, while N-dealkylation is catalyzed by CYP3A4.[1] The major active metabolite, dehydro-aripiprazole, is formed through dehydrogenation and exhibits a pharmacological profile similar to the parent drug.[2][5]

While the specific metabolic pathways of DCPP have not been extensively studied, based on the metabolism of other phenylpiperazine derivatives, it is anticipated to undergo metabolism via aromatic hydroxylation on the dichlorophenyl ring and N-dealkylation of the piperazine ring. The cytochrome P450 enzymes likely involved in the metabolism of phenylpiperazine analogs include CYP2D6, CYP3A4, and CYP1A2.

cluster_Aripiprazole Aripiprazole Metabolism cluster_DCPP Predicted DCPP Metabolism Aripiprazole Aripiprazole Dehydro_aripiprazole Dehydro-aripiprazole (Active) Aripiprazole->Dehydro_aripiprazole CYP3A4, CYP2D6 (Dehydrogenation) Hydroxylated_metabolites Hydroxylated Metabolites Aripiprazole->Hydroxylated_metabolites CYP3A4, CYP2D6 (Hydroxylation) N_dealkylated_metabolites N-dealkylated Metabolites Aripiprazole->N_dealkylated_metabolites CYP3A4 (N-dealkylation) DCPP 1-(2,3-Dichlorophenyl)piperazine (DCPP) N_dealkylated_metabolites->DCPP DCPP_node 1-(2,3-Dichlorophenyl)piperazine (DCPP) Hydroxylated_DCPP Hydroxylated DCPP DCPP_node->Hydroxylated_DCPP CYP2D6, CYP3A4, CYP1A2 (Predicted) (Aromatic Hydroxylation) N_dealkylated_DCPP N-dealkylated Metabolites DCPP_node->N_dealkylated_DCPP CYP3A4 (Predicted) (N-dealkylation)

Figure 1. Metabolic Pathways of Aripiprazole and Predicted Pathways for DCPP.

Experimental Protocols

The following is a generalized protocol for an in vitro metabolic stability assay using human liver microsomes (HLM). This method is commonly employed to determine the intrinsic clearance of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Control compounds with known metabolic stability (e.g., a high-clearance compound and a low-clearance compound)

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing HLM and phosphate buffer.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the pre-incubated mixture. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-CYP mediated degradation.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding a quenching solvent, such as cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

start Start prepare_mix Prepare Incubation Mixture (HLM + Buffer) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate initiate_reaction Initiate Reaction (Add NADPH system + Test Compound) pre_incubate->initiate_reaction sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->sampling terminate Terminate Reaction (Add Acetonitrile + Internal Standard) sampling->terminate process Process Samples (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze data_analysis Data Analysis (Calculate t½ and CLint) analyze->data_analysis end End data_analysis->end

Figure 2. Experimental Workflow for In Vitro Metabolic Stability Assay.

Conclusion

Aripiprazole exhibits a well-characterized metabolic profile, being primarily metabolized by CYP3A4 and CYP2D6, leading to the formation of an active metabolite, dehydro-aripiprazole. Its relatively long in vivo half-life suggests moderate metabolic stability.

In contrast, there is a notable lack of specific experimental data on the metabolic stability of its metabolite, 1-(2,3-Dichlorophenyl)piperazine (DCPP). Based on the metabolism of structurally similar phenylpiperazine compounds, it is predicted that DCPP is also a substrate for CYP enzymes, likely undergoing aromatic hydroxylation and N-dealkylation. However, without direct experimental evidence, its metabolic stability relative to aripiprazole remains undetermined.

For researchers and drug development professionals, this comparison highlights the importance of characterizing the metabolic fate of not only the parent drug but also its major metabolites. Further in vitro studies on DCPP are warranted to fully understand its pharmacokinetic profile and its potential contribution to the overall pharmacology and safety of aripiprazole. The provided experimental protocol offers a standard methodology for conducting such investigations.

References

Safety Operating Guide

Safe Disposal of 1-(2,3-Dichlorophenyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 1-(2,3-Dichlorophenyl)piperazine must adhere to stringent disposal procedures to mitigate environmental and health risks. This compound is classified as hazardous, being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Proper disposal is not merely a suggestion but a regulatory mandate. All waste materials containing this chemical must be managed in accordance with local, state, and federal regulations. The primary and universally recommended method of disposal is through a licensed and approved waste disposal company.[1][3][4]

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[3][5] Ensure that eyewash stations and safety showers are readily accessible.[3][5]

Step-by-Step Disposal Protocol
  • Waste Collection:

    • Collect waste 1-(2,3-Dichlorophenyl)piperazine and any contaminated materials (e.g., filter paper, disposable labware) in a dedicated, suitable, and clearly labeled container.[3][4][6]

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or the licensed disposal company.

  • Spill Management:

    • In the event of a spill, avoid generating dust.[5][6]

    • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[3][4][6]

    • Clean the affected area thoroughly.

    • For personal protection during spill cleanup, refer to the SDS and wear appropriate PPE.[4]

  • Container Disposal:

    • Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[4] Do not reuse empty containers.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal of the waste.[4]

    • Provide them with the Safety Data Sheet (SDS) for 1-(2,3-Dichlorophenyl)piperazine to ensure they can handle and transport it correctly.

    • Some safety data sheets suggest that the product can be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] This, however, must be performed by a licensed facility.

Hazard and Disposal Data Summary

The following table summarizes the key hazard classifications and disposal information for 1-(2,3-Dichlorophenyl)piperazine, primarily in its hydrochloride salt form, as detailed in various Safety Data Sheets.

ParameterValueSource
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1][2]
GHS Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1][2]
Primary Disposal Method Entrust to a licensed professional waste disposal company[4]
Alternate Disposal Technology (Professional) Chemical incineration with afterburner and scrubber[4]
Spill Containment Sweep up and shovel into suitable containers for disposal[3][6]
Contaminated Packaging Dispose of as unused product[4]

Disposal Workflow

The logical flow for the proper disposal of 1-(2,3-Dichlorophenyl)piperazine is illustrated below. This workflow emphasizes safety, containment, and regulatory compliance as the core tenets of responsible chemical waste management.

G start Start: Waste Generation ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe collect 2. Collect Waste (Solid Residue & Contaminated Items) ppe->collect container 3. Use Designated, Labeled, Closed Container collect->container spill Spill Occurs collect->spill storage 4. Store in a Safe & Ventilated Area container->storage contact_ehs 5. Contact EHS or Licensed Disposal Company storage->contact_ehs end End: Professional Disposal contact_ehs->end spill->container No contain_spill Contain & Collect Spill (Avoid Dust) spill->contain_spill Yes contain_spill->container

Caption: Disposal workflow for 1-(2,3-Dichlorophenyl)piperazine.

References

Essential Safety and Operational Guide for Handling 1-(2,3-Dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2,3-Dichlorophenyl)piperazine. The following procedural guidance is designed to ensure safe operational handling and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE) Requirements

1-(2,3-Dichlorophenyl)piperazine is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[3] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.To prevent eye contact which can cause serious irritation.[1][3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[1][3][5] Gloves should be inspected before use and disposed of properly after handling.[5]
Body Protection Protective clothing, lab coat.To prevent skin exposure.[1][3][4]
Respiratory Protection Required when dusts are generated.To prevent respiratory tract irritation.[1][2]

Respiratory Protection Selection:

Exposure LevelRecommended Respirator TypeStandard
Nuisance ExposuresType P95 (US) or Type P1 (EU EN 143) particle respirator.NIOSH (US) or CEN (EU)
Higher Level ProtectionType OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridges.NIOSH (US) or CEN (EU)

Procedural Guidance for Safe Handling

Adherence to the following step-by-step operational procedures is essential for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling:

  • Ventilation: Always handle 1-(2,3-Dichlorophenyl)piperazine in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • PPE Donning: Before handling, put on all required PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Avoid Dust Formation: Handle the chemical carefully to avoid the formation of dust and aerosols.[5][6]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1][6] Do not breathe in dust, fumes, or vapors.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling the substance.[1][3]

In Case of Exposure or Spill:

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1] Seek medical attention if irritation persists.

  • Skin Contact: Wash the affected area with plenty of soap and water.[1][7] If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing.[1][7] If feeling unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse the mouth with water.[7] Do not induce vomiting. Seek immediate medical attention.[3][6]

  • Spill Containment: For spills, sweep up the material and place it into a suitable, closed container for disposal, avoiding dust creation.[1][5]

Disposal Plan

Proper disposal of 1-(2,3-Dichlorophenyl)piperazine and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Handling and Disposal Procedure:

  • Waste Collection: Collect waste material, including unused product and contaminated disposable PPE (gloves, etc.), in designated, labeled, and sealed containers.[1][5]

  • Container Management: Do not mix with other waste. Keep waste containers tightly closed and store them in a secure, well-ventilated area.[1]

  • Professional Disposal: Dispose of the chemical waste through a licensed professional waste disposal service or an approved waste disposal plant.[1][3][5] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for the selection, use, and disposal of personal protective equipment when handling 1-(2,3-Dichlorophenyl)piperazine.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase assess_task Assess Task and Potential for Exposure (e.g., weighing, transferring, potential for dust) select_ppe Select Appropriate PPE Based on Assessment assess_task->select_ppe Determine Risk inspect_ppe Inspect PPE for Damage or Defects select_ppe->inspect_ppe Gather Equipment inspect_ppe->select_ppe Replace if Damaged don_ppe Don PPE in Correct Sequence (Gown -> Gloves -> Eye Protection) inspect_ppe->don_ppe Proceed if OK handle_chem Handle 1-(2,3-Dichlorophenyl)piperazine in a Ventilated Area (Fume Hood) don_ppe->handle_chem doff_ppe Doff PPE Carefully to Avoid Contamination (Gloves -> Gown -> Eye Protection) handle_chem->doff_ppe dispose_ppe Dispose of Contaminated PPE in Designated Hazardous Waste Container doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly with Soap and Water dispose_ppe->wash_hands

Caption: PPE workflow for handling 1-(2,3-Dichlorophenyl)piperazine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dichlorphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dichlorphenyl)piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.